molecular formula C33H66O2 B164360 Methyl dotriacontanoate CAS No. 41755-79-7

Methyl dotriacontanoate

Número de catálogo: B164360
Número CAS: 41755-79-7
Peso molecular: 494.9 g/mol
Clave InChI: MRFBEUTXKBRYNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dotriacontanoic acid methyl ester is a naturally occurring fatty acid methyl ester that has been found in the cuticular wax of P. abies needles. It has also been found in sediment samples from the Harney River in Florida and Lake Kivu in the East African rift valley.>

Propiedades

IUPAC Name

methyl dotriacontanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H66O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFBEUTXKBRYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H66O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552323
Record name Methyl dotriacontanoate
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Molecular Weight

494.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41755-79-7
Record name Dotriacontanoic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41755-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl dotriacontanoate
Source EPA DSSTox
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Foundational & Exploratory

Unveiling the Botanical Origins of Methyl Dotriacontanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dotriacontanoate, a long-chain fatty acid methyl ester, is a molecule of interest for its potential applications in various scientific and industrial fields. While not abundantly documented as a direct constituent in plants, its corresponding carboxylic acid, dotriacontanoic acid (also known as lacceroic acid), is a known component of plant cuticular waxes and has been identified in specific plant tissues. This technical guide provides a comprehensive overview of the natural sources of dotriacontanoic acid in plants, its biosynthetic pathway, and detailed methodologies for its extraction, conversion to this compound, and subsequent analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and plant biochemistry.

Natural Occurrence of Dotriacontanoic Acid in the Plant Kingdom

Dotriacontanoic acid is primarily found as a constituent of protective plant waxes and in the roots of certain species. The presence of this very-long-chain fatty acid (VLCFA) is crucial for the plant's interaction with its environment, providing a barrier against water loss and external stressors.[1]

Key Plant Sources

While the direct detection of this compound is rare, the presence of its precursor, dotriacontanoic acid, has been confirmed in the following plant species:

Plant SpeciesPlant PartCommon NameFamily
Jasminum sambacRootsArabian JasmineOleaceae[2][3][4][5]
Various SpeciesCuticular Wax--[1]
Various SpeciesSuberin--[1]

Table 1: Documented Natural Sources of Dotriacontanoic Acid in Plants

Biosynthesis of Dotriacontanoic Acid in Plants

Dotriacontanoic acid is synthesized in plants through the fatty acid elongation (FAE) pathway, which occurs in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer. The biosynthesis is a cyclical process involving four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

Dotriacontanoic Acid Biosynthesis Acyl_CoA Acyl-CoA (e.g., C18-CoA) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KAR 3-Ketoacyl-CoA Reductase (KAR) Ketoacyl_CoA->KAR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KAR->Hydroxyacyl_CoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Elongated Acyl-CoA (Acyl-CoA + C2) ECR->Elongated_Acyl_CoA Cycle Repetitive Cycles Elongated_Acyl_CoA->Cycle Cycle->Acyl_CoA Dotriacontanoic_Acid Dotriacontanoic Acid (C32:0) Cycle->Dotriacontanoic_Acid Final Product

Biosynthesis of Dotriacontanoic Acid in Plants.

Experimental Protocols

Extraction and Isolation of Dotriacontanoic Acid from Plant Material

The following protocol outlines a general procedure for the extraction of dotriacontanoic acid from plant roots, such as those of Jasminum sambac. This method can be adapted for the analysis of cuticular waxes from leaves and stems.

1. Sample Preparation:

  • Collect fresh plant roots and wash them thoroughly with distilled water to remove any soil and debris.

  • Air-dry the roots in a well-ventilated area or use a lyophilizer for complete drying.

  • Grind the dried roots into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Transfer a known weight of the powdered plant material (e.g., 100 g) into a Soxhlet apparatus.

  • Extract the powder with a non-polar solvent like hexane (B92381) or a moderately polar solvent like chloroform:methanol (2:1, v/v) for 24-48 hours. The choice of solvent can be optimized based on the target compound's polarity.

  • After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation and Purification:

  • The crude extract can be subjected to column chromatography for fractionation.

  • Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).

  • Elute the column with a gradient of solvents with increasing polarity, for example, starting with hexane and gradually introducing ethyl acetate.

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing long-chain fatty acids.

  • Combine the fractions rich in the desired compound and concentrate them.

Derivatization to this compound and GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted dotriacontanoic acid needs to be converted to its more volatile methyl ester, this compound.[6][7]

1. Methylation:

  • To the purified fraction containing dotriacontanoic acid, add a solution of methanolic HCl or BF3-methanol.

  • Heat the mixture in a sealed vial at 60-80°C for 1-2 hours to facilitate the esterification process.[7]

  • After cooling, add water and a non-polar solvent (e.g., hexane) to the reaction mixture and vortex to extract the fatty acid methyl esters (FAMEs).

  • Collect the upper organic layer containing the FAMEs.

2. GC-MS Analysis:

  • Inject an aliquot of the FAMEs solution into a GC-MS system.

  • GC Conditions (example):

    • Column: DB-5ms or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 min, then ramp to 300°C at a rate of 5°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (example):

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

  • Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard or by interpretation of its characteristic fragmentation pattern.

Experimental_Workflow Plant_Material Plant Material (e.g., Jasminum sambac roots) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (Soxhlet) Drying_Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Purified_Fraction Purified Fraction (Dotriacontanoic Acid) Column_Chromatography->Purified_Fraction Methylation Methylation (Methanolic HCl or BF3-Methanol) Purified_Fraction->Methylation FAMEs Fatty Acid Methyl Esters (including this compound) Methylation->FAMEs GC_MS_Analysis GC-MS Analysis FAMEs->GC_MS_Analysis Data_Analysis Data Analysis and Identification GC_MS_Analysis->Data_Analysis

Extraction and Analysis Workflow for this compound.

Biological Role and Potential Applications

Very-long-chain fatty acids like dotriacontanoic acid are integral components of the plant cuticle, which serves as a protective barrier against various environmental stresses, including drought, UV radiation, and pathogen attack.[1][8] The specific roles of dotriacontanoic acid and its methyl ester are not yet fully elucidated and represent an area for further research. The biological activities of long-chain fatty acids and their derivatives suggest potential applications in pharmaceuticals, cosmetics, and as bioregulators.

Conclusion

While this compound is not a commonly reported direct natural product in plants, its precursor, dotriacontanoic acid, is present in the cuticular waxes and roots of certain plant species, notably Jasminum sambac. This technical guide provides a foundational understanding of its natural sources, biosynthesis, and the analytical methodologies required for its study. The detailed protocols for extraction, derivatization, and GC-MS analysis offer a practical framework for researchers to explore the presence and potential of this and other very-long-chain fatty acids in the plant kingdom. Further investigation into the quantitative distribution and biological functions of this compound in various plant species is warranted to unlock its full potential.

References

A Technical Guide to the Biosynthesis of Methyl Dotriacontanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

Methyl dotriacontanoate is the methyl ester of dotriacontanoic acid (C32:0), a saturated very-long-chain fatty acid (VLCFA).[1][2] In plants, C32 VLCFAs are critical components of protective apoplastic barriers, including cuticular waxes and suberin.[3] These lipid barriers are essential for preventing water loss, protecting against pathogens, and mitigating other environmental stresses.[3] The biosynthesis of this specialized lipid involves a multi-step enzymatic pathway localized primarily in the endoplasmic reticulum, culminating in a final methylation step. This technical guide provides an in-depth overview of the complete biosynthetic pathway, its regulation, and key experimental protocols for its investigation.

Core Biosynthesis Pathway: Elongation to Dotriacontanoic Acid (C32:0)

The synthesis of dotriacontanoic acid is an extension of the general fatty acid elongation (FAE) pathway, which occurs in the endoplasmic reticulum (ER).[3] The process begins with shorter C16 or C18 acyl-CoA precursors, which are synthesized de novo in the plastids and exported to the cytosol.[3][4] The FAE complex then cyclically adds two-carbon units from malonyl-CoA to the growing acyl chain.[3] Each cycle consists of four sequential enzymatic reactions:

  • Condensation: This is the rate-limiting and substrate-determining step. A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.[3][5]

  • First Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA, using NADPH as a reductant.[6]

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[6]

  • Second Reduction: An enoyl-CoA reductase (ECR) reduces the double bond of the trans-2,3-enoyl-CoA, again using NADPH, to yield an acyl-CoA chain that is two carbons longer than the original substrate.[6]

The production of ultra-long chains such as C32 is specifically enabled by the interplay between the condensing enzyme KCS6 (also known as ECERIFERUM6, CER6) and the modulator protein CER2-LIKE2 .[3][4] While KCS6 alone can elongate fatty acids up to C28, its interaction with CER2-LIKE2 extends its product specificity to C32.[4][7]

Caption: Biosynthesis pathway of this compound from Stearoyl-CoA.

Final Step: Methylation of Dotriacontanoic Acid

The final step in the formation of this compound is the esterification of the free dotriacontanoic acid. This reaction is catalyzed by a methyltransferase, which transfers a methyl group from a donor molecule to the carboxyl group of the fatty acid. The primary methyl donor in most biological systems is S-adenosyl-L-methionine (SAM).[8][9] Therefore, the reaction is putatively catalyzed by a SAM-dependent carboxyl methyltransferase.

Caption: Final methylation step in this compound synthesis.

Regulation of the Biosynthesis Pathway

The biosynthesis of VLCFAs is tightly regulated, primarily at the transcriptional level, to meet the developmental and environmental needs of the plant. The expression of key enzymes, particularly the rate-limiting KCS enzymes, is controlled by various transcription factors.

MYB Transcription Factors: In Arabidopsis, transcription factors such as MYB96 play a crucial role.[3] MYB96 is activated by environmental cues like drought stress and the phytohormone abscisic acid (ABA).[3] It then directly binds to the promoter regions of wax biosynthesis genes, including KCS6, to upregulate their expression and promote the synthesis of C32 VLCFAs for reinforcing the cuticular wax barrier.[3] Other related factors, like MYB30, have also been shown to regulate the expression of the entire FAE complex.[10][11]

Caption: Transcriptional regulation of Dotriacontanoic Acid synthesis.

Quantitative Data

EnzymeSubstrateKm (μM)Vmax (pmol/min/mg protein)Notes / Source
ELOVL6C16:0-CoA13.91030Data from heterologous expression in HEK 293T cells.[12]
ELOVL6Malonyl-CoA18.21140Activity is dependent on the presence of an acyl-CoA substrate.[12]

Note: These values are for a representative mammalian elongase and serve to illustrate the typical range of Michaelis-Menten constants and reaction velocities for this class of enzymes. The actual parameters for the plant KCS6/CER2-LIKE2 complex may vary.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Elongase Activity Assay

This protocol describes a method to measure the activity of the FAE complex using microsomal fractions isolated from plant tissues (e.g., Arabidopsis stems) and radiolabeled precursors.

I. Microsome Isolation:

  • Harvest 5-10 g of fresh plant tissue (e.g., young stems).

  • Homogenize the tissue on ice in 2 volumes of extraction buffer (e.g., 50 mM HEPES-KOH pH 7.2, 330 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

  • Filter the homogenate through several layers of miracloth.

  • Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a small volume of reaction buffer (e.g., 100 mM HEPES-KOH pH 7.2, 1 mM DTT).

  • Determine protein concentration using a Bradford or BCA assay.

II. Elongase Assay Reaction:

  • In a microfuge tube, prepare the reaction mixture containing: 100 mM HEPES-KOH (pH 7.2), 1.5 mM ATP, 0.5 mM Coenzyme A, 1 mM NADPH, 1 mM NADH, and 50-100 µg of microsomal protein.

  • Add the acyl-CoA substrate (e.g., 20 µM C18:0-CoA).

  • Initiate the reaction by adding the radiolabeled two-carbon donor, 75 µM [2-¹⁴C]malonyl-CoA.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of 10% (w/v) KOH in 80% methanol (B129727).

III. Product Analysis:

  • Saponify the lipids by heating the terminated reaction at 80°C for 1 hour.

  • Acidify the mixture with 1 M HCl.

  • Extract the free fatty acids three times with hexane (B92381).

  • Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using 14% BF₃ in methanol at 80°C for 15 minutes.[13]

  • Analyze the FAMEs by radio-TLC or reverse-phase HPLC with a radiodetector to quantify the incorporation of ¹⁴C into elongated fatty acid products.

Protocol 2: Lipid Extraction and GC-MS Analysis of Methyl Esters

This protocol details the extraction of total lipids from plant tissue and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Caption: Workflow for the analysis of total fatty acid methyl esters.

I. Total Lipid Extraction:

  • Flash-freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Immediately add 3 mL of hot isopropanol (B130326) (~75°C) containing an antioxidant like butylated hydroxytoluene (BHT) to inactivate lipases. Vortex thoroughly.

  • Add 1.5 mL of chloroform (B151607) and 0.6 mL of water. Shake vigorously for 1 hour at room temperature.

  • Centrifuge at 5,000 x g for 10 minutes to separate the phases.

  • Collect the lower chloroform phase containing the lipids into a new glass tube.

  • Re-extract the remaining plant material with 2 mL of chloroform:methanol (2:1, v/v). Centrifuge and pool the chloroform phases.

  • Evaporate the pooled solvent to dryness under a stream of nitrogen.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 2 mL of 5% (v/v) sulfuric acid in methanol.[4]

  • Add a known amount of an internal standard (e.g., methyl heptadecanoate) for quantification.

  • Seal the tube and heat at 85°C for 3 hours.[4]

  • Allow the tube to cool to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously and centrifuge briefly to separate phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

III. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms).

  • Injector: 250°C, splitless mode.

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 5-10°C/min to a high temperature (e.g., 320°C) and hold for 10-15 minutes to ensure elution of very-long-chain FAMEs.

  • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600 or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions for this compound (e.g., the molecular ion and fragments).[14][15]

  • Identification: Compare the retention time and mass spectrum of the peak of interest with an authentic this compound standard.

Conclusion

The biosynthesis of this compound is a highly specialized metabolic pathway that builds upon the general fatty acid elongation machinery in the endoplasmic reticulum. The production of the C32:0 acyl chain is a key distinguishing feature, accomplished through the specific interaction of the KCS6 condensing enzyme and the CER2-LIKE2 protein. This process is under tight transcriptional control, allowing plants to modulate the production of this and other VLCFAs in response to developmental and environmental signals. The final conversion to a methyl ester, likely via a SAM-dependent methyltransferase, completes the pathway. Understanding this pathway is critical for research into plant stress tolerance, lipid metabolism, and the potential bioengineering of novel lipid products.

References

Methyl Dotriacontanoate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, synthesis, and analysis of Methyl Dotriacontanoate, a long-chain fatty acid methyl ester with potential for further scientific exploration.

Introduction

This compound is a saturated, long-chain fatty acid methyl ester. As a member of the fatty acid methyl ester (FAME) family, it is characterized by a 32-carbon backbone. While the biological functions and therapeutic potential of many shorter-chain FAMEs are well-documented, this compound remains a relatively understudied molecule. This technical guide provides a comprehensive overview of the current knowledge of this compound, including its chemical properties, natural occurrence, synthesis, and analytical methodologies, to serve as a foundational resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is chemically classified as the methyl ester of dotriacontanoic acid (also known as lacceroic acid). Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 41755-79-7[1][2]
Molecular Formula C33H66O2[1][2]
Molecular Weight 494.9 g/mol [1][2]
Synonyms Dotriacontanoic acid methyl ester, C32:0 FAME, Lacceric acid methyl ester[1][2]

Natural Occurrence

This compound has been identified as a naturally occurring compound in the epicuticular wax of certain plants, such as the needles of Picea abies (Norway spruce). Its presence has also been detected in sediment samples, where it can serve as a biomarker for terrestrial plant input into aquatic environments.

Synthesis and Experimental Protocols

The primary route for obtaining this compound is through the esterification of its parent fatty acid, dotriacontanoic acid.

Protocol for Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from dotriacontanoic acid.

Materials:

  • Dotriacontanoic acid

  • Anhydrous methanol (B129727)

  • Concentrated sulfuric acid (catalyst)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of dotriacontanoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach the reflux condenser and heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of hexane to extract the this compound.

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Analytical Methodologies

The identification and quantification of this compound are typically achieved through chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of FAMEs due to their volatility.

Instrumentation and Conditions:

  • GC System: Equipped with a capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split or splitless.

  • Temperature Program: A temperature gradient is typically employed to ensure good separation of FAMEs.

  • MS Detector: Electron ionization (EI) source.

Sample Preparation: Samples containing this compound are dissolved in a suitable organic solvent, such as hexane or chloroform, prior to injection.

Biological Activity and Future Directions

Currently, there is a significant lack of research on the specific biological activities of this compound. While other FAMEs have been shown to possess a range of biological functions, the effects of the 32-carbon chain of this compound remain to be elucidated. Its potential roles in cellular signaling, pharmacology, and drug development are unexplored areas that present opportunities for future research. The synthesis and analytical methods outlined in this guide provide the necessary tools for researchers to begin investigating the biological significance of this long-chain fatty acid methyl ester.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Dotriacontanoic_Acid Dotriacontanoic Acid Esterification Acid-Catalyzed Esterification Dotriacontanoic_Acid->Esterification Crude_Product Crude Methyl Dotriacontanoate Esterification->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Methyl Dotriacontanoate Purification->Pure_Product GC_MS GC-MS Analysis Pure_Product->GC_MS Identification Identification and Quantification GC_MS->Identification

References

The Enigmatic Role of Methyl Dotriacontanoate in Plant Armor: A Technical Deep Dive into Epicuticular Wax

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the biological significance of methyl dotriacontanoate, a very-long-chain fatty acid methyl ester found in the epicuticular wax of various plants. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on the biosynthesis, function, and analysis of this complex lipid, highlighting its potential role in plant defense and survival.

Epicuticular wax forms the outermost protective layer on the aerial surfaces of terrestrial plants, acting as a crucial barrier against environmental stressors. This intricate matrix of lipids, including this compound, is fundamental to plant resilience, influencing everything from water retention to interactions with insects and pathogens.

Biosynthesis of a Key Cuticular Component

This compound originates from the biosynthesis of its precursor, dotriacontanoic acid, a very-long-chain fatty acid (VLCFA). This process occurs in the endoplasmic reticulum and is catalyzed by the fatty acid elongase (FAE) complex. The FAE complex systematically adds two-carbon units to a growing acyl-CoA chain through a cycle of four enzymatic reactions: condensation, reduction, dehydration, and a final reduction. The specificity for producing the 32-carbon backbone of dotriacontanoic acid is attributed to the interplay of specific 3-ketoacyl-CoA synthase (KCS) enzymes, such as KCS6, and regulatory proteins like CER2-LIKE2.[1]

While the synthesis of the fatty acid precursor is well-understood, the final step—the esterification of dotriacontanoic acid with a methyl group to form this compound—remains an area of active research. It is hypothesized that an S-adenosyl-methionine (SAM)-dependent methyltransferase catalyzes this reaction. Plant genomes contain a large number of genes encoding methyltransferases, some of which are known to methylate plant hormones and other secondary metabolites.[2][3] However, the specific enzyme responsible for the methylation of very-long-chain fatty acids has yet to be definitively identified.

Dotriacontanoic Acid Biosynthesis C16/C18 Acyl-CoA C16/C18 Acyl-CoA FAE Complex FAE Complex C16/C18 Acyl-CoA->FAE Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAE Complex Dotriacontanoyl-CoA Dotriacontanoyl-CoA FAE Complex->Dotriacontanoyl-CoA 7 cycles Dotriacontanoic Acid Dotriacontanoic Acid Dotriacontanoyl-CoA->Dotriacontanoic Acid Hydrolysis This compound This compound Dotriacontanoic Acid->this compound SAM-dependent Methyltransferase (Hypothesized) SAM-dependent Methyltransferase (Hypothesized) SAM-dependent Methyltransferase (Hypothesized)->this compound SAH SAH SAM-dependent Methyltransferase (Hypothesized)->SAH SAM SAM SAM->SAM-dependent Methyltransferase (Hypothesized)

Biosynthesis pathway of dotriacontanoic acid and its hypothesized methylation.

Quantitative Presence in Epicuticular Wax

This compound has been identified as a constituent of the epicuticular wax in several plant species. Notably, it is a known component of the needle wax of Norway spruce (Picea abies) and has been isolated from the ripe fruits of the European hackberry (Celtis australis).[4]

Quantitative analysis has revealed the relative abundance of this compound in the fruit of Celtis australis. While the overall composition of epicuticular wax can vary significantly between species and is influenced by environmental factors, this data provides a crucial benchmark for its prevalence.

Plant SpeciesOrganCompoundRelative Abundance (% of total characterized FAMEs)Reference
Celtis australisFruitThis compound2.6%[5]

The Biological Role: A Defensive Barrier

The epicuticular wax layer serves as a plant's first line of defense. Its hydrophobic nature is critical for preventing non-stomatal water loss, a key factor in drought tolerance.[6] The chemical composition of the wax also plays a significant role in mediating interactions with other organisms.

While the specific functions of this compound are not yet fully elucidated, the properties of other epicuticular wax components provide strong indications of its potential roles:

  • Plant-Insect Interactions: The surface chemistry of a leaf can influence insect behavior, including feeding and oviposition.[7] Fatty acid methyl esters, as a class of compounds, have been identified as semiochemicals that can act as attractants or repellents for insects.[8] The presence of this compound could therefore contribute to a plant's defense against herbivory.

  • Plant-Pathogen Interactions: The cuticular wax layer can prevent fungal spore adhesion and germination on the leaf surface. Certain wax components can even have direct antimicrobial properties.[9]

  • Abiotic Stress Tolerance: A robust epicuticular wax layer is crucial for protecting plants from UV radiation and extreme temperatures.

Potential Biological Roles This compound This compound Epicuticular Wax Matrix Epicuticular Wax Matrix This compound->Epicuticular Wax Matrix contributes to Plant Defense Plant Defense Epicuticular Wax Matrix->Plant Defense Drought Tolerance Drought Tolerance Plant Defense->Drought Tolerance Insect Repellency/Attraction Insect Repellency/Attraction Plant Defense->Insect Repellency/Attraction Pathogen Resistance Pathogen Resistance Plant Defense->Pathogen Resistance

Potential biological roles of this compound within the epicuticular wax.

Experimental Protocols for Analysis

The analysis of this compound in epicuticular wax typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Epicuticular Wax

This protocol provides a general method for the extraction of epicuticular waxes.

  • Objective: To isolate the epicuticular wax components from a plant sample.

  • Materials:

    • Fresh plant material (e.g., leaves)

    • Chloroform (B151607) or hexane (B92381)

    • Glass beakers

    • Internal standard (e.g., tetracosane)

    • Rotary evaporator or nitrogen stream

    • GC vials

  • Procedure:

    • Briefly immerse the fresh plant material (a known surface area or fresh weight) in a suitable organic solvent (e.g., chloroform or hexane) for 30-60 seconds to dissolve the epicuticular waxes.[10]

    • Add a known amount of an internal standard to the solvent to allow for later quantification.

    • Carefully remove the plant material from the solvent.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Redissolve the wax residue in a small, known volume of hexane for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general GC-MS method for the analysis of fatty acid methyl esters.

  • Objective: To separate, identify, and quantify this compound in the wax extract.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column suitable for high-temperature analysis (e.g., DB-5ms)

  • Procedure:

    • Injection: Inject a small volume (e.g., 1 µL) of the redissolved wax extract into the GC.

    • Separation: The different components of the wax mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program would start at a low temperature, ramp up to a high temperature (e.g., 320°C), and hold to ensure elution of very-long-chain compounds.[11]

    • Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

    • Identification: The resulting mass spectrum provides a unique fragmentation pattern for each compound. This compound can be identified by comparing its mass spectrum to a reference library or an authentic standard.

    • Quantification: The abundance of this compound can be determined by comparing the area of its chromatographic peak to the peak area of the internal standard.

Experimental Workflow cluster_extraction Extraction cluster_analysis Analysis Plant Material Plant Material Solvent Dip Solvent Dip Plant Material->Solvent Dip Add Internal Standard Add Internal Standard Solvent Dip->Add Internal Standard Evaporation Evaporation Add Internal Standard->Evaporation Wax Extract Wax Extract Evaporation->Wax Extract GC-MS Injection GC-MS Injection Wax Extract->GC-MS Injection Separation Separation GC-MS Injection->Separation Mass Spectrometry Mass Spectrometry Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification

A general experimental workflow for the analysis of epicuticular wax components.

Future Directions

While this guide provides a comprehensive overview of the current knowledge, the specific biological role of this compound and the precise enzymatic machinery for its synthesis remain key areas for future investigation. Further research, including the use of gene-editing technologies to manipulate its production and detailed bioassays to test its effects on insects and pathogens, will be crucial to fully unravel the function of this intriguing molecule in the complex life of plants.

References

Unveiling Methyl Dotriacontanoate: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dotriacontanoate, a very-long-chain fatty acid methyl ester (VLC-FAME), is a naturally occurring lipid component found in the epicuticular waxes of various plant species. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a primary focus on its extraction from the needles of the Norway spruce (Picea abies). Detailed experimental protocols for extraction, fractionation, and analysis are presented, alongside a summary of its known physicochemical properties. While specific biological activities of this compound are not extensively documented in current literature, this guide explores the potential cytotoxic effects of very-long-chain fatty acids and the hypothetical anti-inflammatory pathways that may be influenced by related fatty acid esters. This document serves as a foundational resource for researchers interested in the study and potential applications of this and other very-long-chain fatty acid esters.

Introduction

This compound (C33H66O2) is the methyl ester of dotriacontanoic acid (lacceric acid), a 32-carbon saturated fatty acid. Its presence has been identified in the complex mixture of lipids that form the protective cuticular wax layer on the surface of plant leaves, including the needles of Picea abies (Norway spruce)[1][2][3]. This waxy layer serves as a crucial barrier against environmental stressors. This compound has also been detected in environmental sediment samples, where it can act as a biomarker for tracing the origins of organic matter[2].

The study of very-long-chain fatty acids (VLCFAs) and their esters is an emerging area of interest in lipidomics and natural product chemistry. While the biological roles of many shorter-chain fatty acid esters are well-established, the specific functions of VLC-FAMEs like this compound remain largely unexplored. This guide aims to consolidate the available information on its discovery and provide detailed methodologies for its isolation to facilitate further research into its potential biological activities and applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C33H66O2[2]
Molecular Weight 494.9 g/mol [2]
CAS Number 41755-79-7[2]
Appearance Solid[2]
Solubility Soluble in chloroform (B151607) and methylene (B1212753) chloride[2]

Experimental Protocols: Isolation and Characterization

The isolation of this compound from its natural sources, such as Picea abies needles, involves a multi-step process of extraction, fractionation, and analysis.

Extraction of Epicuticular Wax

This protocol is adapted from established methods for the extraction of cuticular waxes from conifer needles[1][2].

Materials:

  • Freshly collected Picea abies needles

  • Chloroform (analytical grade)

  • Liquid nitrogen

  • Beakers

  • Filter paper

  • Rotary evaporator

Procedure:

  • Harvest fresh, intact needles from Picea abies.

  • Immediately freeze the needles in liquid nitrogen to halt enzymatic degradation.

  • For every 1-1.5 g of frozen needles, perform a rapid extraction by immersing them in 10 mL of chloroform for 30 seconds with gentle agitation.[1]

  • Repeat the extraction two more times with fresh chloroform.

  • Pool the chloroform extracts and filter them to remove any solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cuticular wax extract.

  • Weigh the crude extract and store it at -20°C until further processing.

Fractionation of Crude Wax Extract by Column Chromatography

This protocol separates the crude wax into different chemical classes, including the methyl ester fraction containing this compound[1].

Materials:

  • Crude cuticular wax extract

  • Silica (B1680970) gel (60 Å, 70-230 mesh)

  • Glass chromatography column (40 x 5 mm i.d.)

  • n-Hexane (analytical grade)

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Collection vials

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Dissolve 10-15 mg of the crude wax extract in a minimal amount of chloroform and apply it to the top of the silica gel column.[1]

  • Elute the column sequentially with the following solvent systems, collecting each fraction separately:

    • Fraction 1 (Hydrocarbons): 10 mL of n-hexane

    • Fraction 2 (Esters and Aldehydes): 20 mL of n-hexane:chloroform (1:1 v/v)[1]

    • Fraction 3 (Ketones and Alcohols): 20 mL of chloroform

    • Fraction 4 (Fatty Acids and Diols): 15 mL of chloroform:methanol (1:1 v/v)

    • Fraction 5 (Polar Lipids): 10 mL of methanol

  • Concentrate each fraction under a gentle stream of nitrogen. The fraction eluted with n-hexane:chloroform (1:1 v/v) is expected to contain the methyl esters.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound in the isolated fraction.

Materials:

  • Isolated methyl ester fraction

  • Anhydrous pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization of any co-eluting compounds with active hydrogens)

  • GC-MS instrument with a suitable capillary column (e.g., non-polar column like DB-5ms)

Procedure:

  • Redissolve the dried ester fraction in a suitable solvent like hexane (B92381) or chloroform.

  • While the methyl ester itself does not require derivatization for GC-MS analysis, other components in the fraction might. If necessary, derivatize the sample by adding 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS and heating at 90°C for 30 minutes.[1]

  • Inject an aliquot of the prepared sample into the GC-MS system.

  • Use a temperature program that allows for the elution of very-long-chain compounds. A typical program might start at a lower temperature and ramp up to over 300°C.

  • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard or by interpretation of its mass spectral fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 494.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented in the scientific literature. However, studies on other very-long-chain fatty acids and their derivatives provide some insights into potential areas of investigation.

Cytotoxicity of Very-Long-Chain Fatty Acids

Research on peroxisome-deficient cells has shown that the accumulation of saturated VLCFAs can be cytotoxic, with longer chain lengths exhibiting greater toxicity at lower concentrations.[4][5] This toxicity is associated with the induction of apoptosis.[4][5] It is plausible that this compound, as a derivative of a VLCFA, could exhibit similar cytotoxic effects, particularly in cells with impaired peroxisomal function.

Potential Anti-Inflammatory and Anti-Proliferative Effects

While no specific studies on this compound have been found, other fatty acid methyl esters have been reported to possess anti-inflammatory and anti-proliferative properties.[6][7][8] For instance, some methyl esters have been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways such as the NF-κB pathway.[9][10][11] The anti-proliferative activity of certain methyl esters has been observed in various cancer cell lines.[6][7][8][12] Further research is needed to determine if this compound shares these biological activities.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Analysis Picea_abies Picea abies Needles Liquid_Nitrogen Freezing in Liquid Nitrogen Picea_abies->Liquid_Nitrogen Chloroform_Extraction Chloroform Extraction (3x) Liquid_Nitrogen->Chloroform_Extraction Filtration Filtration Chloroform_Extraction->Filtration Crude_Wax Crude Wax Extract Filtration->Crude_Wax Column_Chromatography Silica Gel Column Chromatography Crude_Wax->Column_Chromatography Hexane_Elution Hexane Elution (Hydrocarbons) Column_Chromatography->Hexane_Elution Fraction 1 Hexane_Chloroform_Elution Hexane:Chloroform Elution (Methyl Esters) Column_Chromatography->Hexane_Chloroform_Elution Fraction 2 Chloroform_Elution Chloroform Elution (Ketones, Alcohols) Column_Chromatography->Chloroform_Elution Fraction 3 Methanol_Elution Chloroform:Methanol & Methanol Elution (Polar Lipids) Column_Chromatography->Methanol_Elution Fractions 4 & 5 GC_MS GC-MS Analysis Hexane_Chloroform_Elution->GC_MS Identification Identification of This compound GC_MS->Identification

Caption: Experimental workflow for the isolation and identification of this compound.

Biosynthesis of Very-Long-Chain Fatty Acids

VLCFA_Biosynthesis cluster_er Endoplasmic Reticulum cluster_esterification Esterification Malonyl_CoA Malonyl-CoA KCS 3-Ketoacyl-CoA Synthase (KCS) Malonyl_CoA->KCS Acyl_CoA Long-Chain Acyl-CoA (e.g., C18:0-CoA) Acyl_CoA->KCS KCR 3-Ketoacyl-CoA Reductase (KCR) KCS->KCR + NADPH HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) KCR->HCD ECR Enoyl-CoA Reductase (ECR) HCD->ECR + NADPH ECR->Acyl_CoA Elongation Cycle (n x 2 Carbons) VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (e.g., C32:0-CoA) ECR->VLC_Acyl_CoA Final Product Esterase Esterase/Methyltransferase VLC_Acyl_CoA->Esterase Methanol Methanol Methanol->Esterase Methyl_Dotriacontanoate This compound Esterase->Methyl_Dotriacontanoate

Caption: Biosynthesis pathway of very-long-chain fatty acids and subsequent esterification.

Hypothetical Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA Nucleus->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription FAME Fatty Acid Methyl Ester (Hypothetical) FAME->IKK Inhibition FAME->NFkB Inhibition of Translocation

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by a fatty acid methyl ester.

Conclusion

This compound is a readily isolatable yet understudied very-long-chain fatty acid methyl ester found in the cuticular wax of Picea abies. The protocols detailed in this guide provide a clear pathway for its extraction and characterization, paving the way for more in-depth investigations. While its specific biological functions remain to be elucidated, the known cytotoxic effects of its parent fatty acid class and the anti-inflammatory and anti-proliferative potential of other methyl esters suggest that this compound is a compound worthy of further scientific inquiry. This technical guide serves as a valuable resource for researchers aiming to unlock the potential of this and other long-chain lipids in the fields of natural product chemistry, pharmacology, and drug development.

References

A Comprehensive Technical Guide to the Pharmacological Activities of Long-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acid esters, a diverse class of lipid molecules, are increasingly recognized for their significant and varied pharmacological activities. These esters, formed from the condensation of a long-chain fatty acid with an alcohol, exhibit a range of effects, from potent anti-inflammatory and antimicrobial properties to promising anticancer and neuroprotective activities. Their lipophilic nature often enhances their bioavailability and tissue penetration, making them attractive candidates for therapeutic development. This technical guide provides an in-depth overview of the core pharmacological activities of long-chain fatty acid esters, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development in this field.

Anti-inflammatory Activities

Long-chain fatty acid esters, particularly a class known as fatty acid esters of hydroxy fatty acids (FAHFAs), have demonstrated significant anti-inflammatory effects.[1][2] These molecules can modulate inflammatory responses through various mechanisms, including the activation of specific G-protein coupled receptors.

Quantitative Data: Anti-inflammatory Activity
CompoundAssayCell Line/ModelEffectReference
13-LAHLALPS-stimulated cytokine secretionRAW 264.7 macrophagesSuppressed secretion of cytokines and expression of pro-inflammatory genes.[2][3]
9-PAHSALPS-stimulated cytokine secretionBone marrow-derived dendritic cellsReduced cytokine secretion and expression of cellular inflammation markers.[2]
9-PAHSAHigh-fat diet-induced inflammationMiceReduced inflammation in adipose tissue.[2]
9-PAHSAColitis modelMiceRobust anti-inflammatory activity.[2]
Signaling Pathway: GPR120 Activation

A key mechanism by which some long-chain fatty acid esters exert their anti-inflammatory effects is through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[2][4] GPR120 is recognized as a receptor for omega-3 fatty acids and mediates their anti-inflammatory and insulin-sensitizing effects.[4]

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LCFAE Long-Chain Fatty Acid Ester GPR120 GPR120 LCFAE->GPR120 Binds to Gq Gq GPR120->Gq Activates PLC PLC Gq->PLC Activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Activates Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces NFkB_inhibition Inhibition of NF-κB Pathway PKC->NFkB_inhibition Ca_release->NFkB_inhibition Inflammatory_response Decreased Inflammatory Response NFkB_inhibition->Inflammatory_response

GPR120 Signaling Pathway
Experimental Protocol: LPS-Induced Cytokine Secretion Assay

This protocol outlines the general steps to assess the anti-inflammatory effects of long-chain fatty acid esters by measuring their ability to suppress lipopolysaccharide (LPS)-induced cytokine secretion in macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the cells with various concentrations of the long-chain fatty acid ester (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

3. Stimulation:

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to induce cytokine production. Include an unstimulated control group.

4. Sample Collection:

  • After incubation, centrifuge the plates and collect the supernatant for cytokine analysis.

5. Cytokine Quantification:

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA kit according to the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each concentration of the fatty acid ester compared to the LPS-stimulated control.
  • Determine the IC50 value, the concentration at which the ester inhibits cytokine production by 50%.

Antimicrobial Activities

Certain long-chain fatty acid esters have demonstrated potent antimicrobial activity against a range of pathogens, including bacteria and fungi.[5][6] Their mechanism of action often involves disruption of the microbial cell membrane.

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Sucrose monolaurateStaphylococcus aureus10[7]
Sucrose monolaurateEscherichia coli>100[7]
Methyl linoleateStreptococcus mutans100[5]
Ethyl linoleateStreptococcus mutans100[5]
C11-Pep19-shortStaphylococcus aureus8[8]
C11-Pep19-shortEnterococcus faecium8[8]
C11-Pep19-shortAcinetobacter bohemicus8[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

1. Preparation of Inoculum:

  • Grow the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
  • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Test Compound:

  • Prepare a stock solution of the long-chain fatty acid ester in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized microbial inoculum to each well of the microtiter plate.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

  • After incubation, visually inspect the wells for microbial growth (turbidity).
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_compound Prepare Serial Dilutions of Fatty Acid Ester start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination

Anticancer Activities

A growing body of evidence suggests that certain long-chain fatty acid esters possess significant anticancer properties, inducing cytotoxicity and apoptosis in various cancer cell lines.[1][9] Esterification of known anticancer agents with fatty acids has also been shown to enhance their therapeutic efficacy.

Quantitative Data: Anticancer Activity (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Reference
Mono-RES-OAA549 (Lung Carcinoma)~40 µM (estimated from 25 µg/mL)[1]
Mono-RES-OAHT29 (Colorectal Adenocarcinoma)~85 µM (estimated from 53% viability at 25 µg/mL)[1]
Mono-RES-OABxPC3 (Pancreatic Adenocarcinoma)~40 µM (estimated from 23% viability at 25 µg/mL)[1]
Tri-RES-PAHT29 (Colorectal Adenocarcinoma)~60 µM (estimated from 25% viability at 50 µg/mL)[1]
Lauric AcidHepG2 (Hepatocellular Carcinoma)282 (56.46 µg/mL)[10]
MonolaurinMCF-7 (Breast Adenocarcinoma)366 (80 µg/mL)[10]
D3 (DHA derivative)MCF-7 (Breast Adenocarcinoma)15.96[11]
L7 (LA derivative)MCF-7 (Breast Adenocarcinoma)19.2[11]
L3 (LA derivative)MCF-7 (Breast Adenocarcinoma)24.64[11]
But-BA-LipMCF-7 (Breast Adenocarcinoma)44.88[12]
Propofol stearateMDA-MB-231 (Breast Cancer)< 25[13]
Lactose-based SFAEHuman Skin Melanoma63.3 - 1737.6[9]
Lactose-based SFAEProstate Cancer63.3 - 1737.6[9]
Signaling Pathway: Induction of Apoptosis

Long-chain fatty acid esters can induce apoptosis through the intrinsic (mitochondrial) pathway. This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a caspase cascade.

Apoptosis_Pathway LCFAE Long-Chain Fatty Acid Ester ROS Increased ROS LCFAE->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys CytoC Cytochrome c Release Mito_dys->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the long-chain fatty acid ester for 24, 48, or 72 hours. Include a vehicle control.

3. MTT Addition:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

4. Solubilization:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Neuroprotective Activities

Certain long-chain fatty acid esters have shown promise in protecting neurons from damage in models of cerebral ischemia.[14] Their mechanisms may involve vasodilation and direct neuroprotective effects.

Quantitative Data: Neuroprotective Activity
CompoundModelEffectReference
Palmitic methyl ester (PAME)Asphyxial cardiac arrest (global ischemia)Conferred neuroprotection in the CA1 region of the hippocampus.[14]
Stearic acid methyl ester (SAME)Asphyxial cardiac arrest (global ischemia)Conferred neuroprotection in the CA1 region of the hippocampus.[14]
Palmitic methyl ester (PAME)Middle cerebral artery occlusion (focal ischemia)Reduced brain infarct volume.[14]
Stearic acid methyl ester (SAME)Middle cerebral artery occlusion (focal ischemia)Reduced brain infarct volume.[14]
Linolenic acidTransient global ischemiaPrevents neuronal death.[15]
Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)

This assay simulates ischemic conditions in a cell culture model to assess the neuroprotective effects of a compound.

1. Cell Culture:

  • Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in appropriate media.

2. Oxygen-Glucose Deprivation (OGD):

  • Replace the normal culture medium with a glucose-free medium.
  • Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours) to induce cell death.

3. Treatment:

  • Treat the cells with the long-chain fatty acid ester either before, during, or after the OGD period.

4. Reperfusion:

  • After OGD, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator for a recovery period (e.g., 24 hours).

5. Assessment of Cell Viability:

  • Measure cell viability using methods such as the MTT assay, LDH assay (to measure cytotoxicity), or by staining with fluorescent dyes like propidium (B1200493) iodide (for dead cells) and Hoechst 33342 (for all nuclei).

6. Data Analysis:

  • Compare the viability of cells treated with the fatty acid ester to that of untreated cells subjected to OGD.
  • Calculate the percentage of neuroprotection.

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow start Start culture_cells Culture Neuronal Cells start->culture_cells treat_compound Treat with Fatty Acid Ester culture_cells->treat_compound induce_ogd Induce Oxygen-Glucose Deprivation (OGD) treat_compound->induce_ogd reperfusion Reperfusion with Normal Medium induce_ogd->reperfusion assess_viability Assess Cell Viability reperfusion->assess_viability analyze_data Analyze Data and Determine Neuroprotection assess_viability->analyze_data end End analyze_data->end

Workflow for In Vitro Neuroprotection Assay

Metabolic Regulation

Long-chain fatty acyl-CoA esters, the activated forms of fatty acids within cells, are key regulators of cellular metabolism. They can allosterically activate AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[16]

Signaling Pathway: AMPK Activation

Activation of AMPK by long-chain fatty acyl-CoA esters promotes a shift towards catabolic processes, such as fatty acid oxidation, to generate ATP.

AMPK_Signaling LCFA_CoA Long-Chain Fatty Acyl-CoA Ester AMPK AMPK LCFA_CoA->AMPK Allosterically Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits by Phosphorylation Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits FAO Increased Fatty Acid Oxidation CPT1->FAO Promotes

AMPK Signaling Pathway

Role in Drug Delivery

The lipophilic nature of long-chain fatty acid esters makes them valuable components in drug delivery systems, particularly for enhancing the oral bioavailability and skin penetration of therapeutic agents.[17][18] They can be used to form microemulsions and nanoparticles to encapsulate and deliver drugs.[17][18]

Experimental Workflow: Formulation and In Vitro Drug Release

This workflow outlines the general steps for developing a fatty acid ester-based drug delivery system and evaluating its in vitro release profile.

Drug_Delivery_Workflow start Start formulation Formulate Drug with Fatty Acid Ester (e.g., Nanoparticles) start->formulation characterization Characterize Formulation (Size, Encapsulation Efficiency) formulation->characterization release_study Perform In Vitro Drug Release Study (e.g., Dialysis Method) characterization->release_study sample_analysis Collect Samples at Time Intervals and Analyze Drug Concentration release_study->sample_analysis plot_profile Plot Cumulative Drug Release vs. Time sample_analysis->plot_profile end End plot_profile->end

Workflow for Drug Delivery Formulation and Testing

Conclusion

Long-chain fatty acid esters represent a promising and versatile class of molecules with a wide spectrum of pharmacological activities. Their potential to act as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents, coupled with their utility in drug delivery and metabolic regulation, underscores their importance in modern drug discovery and development. The data, protocols, and pathway diagrams presented in this guide offer a foundational resource for researchers and scientists to further explore and harness the therapeutic potential of these fascinating compounds. Continued investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for novel therapeutic strategies for a variety of diseases.

References

Methyl Dotriacontanoate: A Comprehensive Technical Guide to Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dotriacontanoate is a very long-chain fatty acid methyl ester (VLC-FAME). As a member of this class of lipids, it plays a structural role in biological membranes and is a precursor to various other important lipids. While specific biological functions of this compound are not extensively documented, very long-chain fatty acids (VLCFAs) and their derivatives are known to be involved in numerous physiological and cellular processes, including membrane homeostasis, protein trafficking, and signal transduction.[1] This technical guide provides a detailed overview of the structure, characterization, and methodologies relevant to the study of this compound, serving as a valuable resource for researchers in lipidomics, natural product chemistry, and drug development.

Chemical Structure and Properties

This compound is the methyl ester of dotriacontanoic acid. Its structure consists of a 32-carbon saturated fatty acid chain attached to a methyl ester group.

Chemical Formula: C_33H_66O_2

Molecular Weight: 494.88 g/mol

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicNotes
Melting Point HighExpected to be a white waxy solid at room temperature, with a melting point significantly higher than shorter-chain FAMEs like methyl tetradecanoate (B1227901) (18.5 °C).[2]
Boiling Point Very HighDue to its high molecular weight and long hydrocarbon chain, it will have a very high boiling point and is likely to decompose before boiling at atmospheric pressure.
Solubility Insoluble in waterSoluble in nonpolar organic solvents like hexane (B92381), chloroform (B151607), and ethers.
Density ~0.86 g/cm³Estimated based on the density of similar long-chain esters.

Structure Elucidation and Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular framework.

Spectroscopic Data

While a complete set of experimental spectra for this compound is not publicly available, the expected spectral characteristics can be predicted based on the well-understood behavior of fatty acid methyl esters.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Fragmentation Patterns
¹H NMR * ~3.67 ppm (s, 3H): Singlet corresponding to the methyl ester protons (-OCH₃). * ~2.30 ppm (t, 2H): Triplet for the methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-COO-). * ~1.62 ppm (m, 2H): Multiplet for the methylene protons beta to the carbonyl group (-CH₂-CH₂-COO-). * ~1.25 ppm (br s, ~56H): Broad singlet for the repeating methylene units of the long alkyl chain. * ~0.88 ppm (t, 3H): Triplet for the terminal methyl group protons (-CH₂-CH₃).
¹³C NMR * ~174.4 ppm: Carbonyl carbon of the ester group (C=O). * ~51.4 ppm: Methyl carbon of the ester group (-OCH₃). * ~34.1 ppm: Methylene carbon alpha to the carbonyl group. * ~22.7 - 31.9 ppm: Series of peaks for the methylene carbons of the long alkyl chain. * ~14.1 ppm: Terminal methyl carbon.
Mass Spectrometry (EI) * Molecular Ion (M⁺): A weak or absent peak at m/z 494. * McLafferty Rearrangement: A prominent base peak at m/z 74, characteristic of methyl esters of straight-chain fatty acids. * Other Fragments: A series of fragment ions corresponding to the loss of alkyl radicals from the hydrocarbon chain, separated by 14 Da (CH₂).
Infrared (IR) Spectroscopy * ~2920 and 2850 cm⁻¹: Strong C-H stretching vibrations of the methylene and methyl groups. * ~1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group. * ~1465 cm⁻¹: C-H bending vibration of the methylene groups. * ~1170 cm⁻¹: C-O stretching vibration of the ester linkage.

Experimental Protocols

Isolation from Natural Sources

This compound can be found as a minor component in complex lipid mixtures from natural sources, such as plant waxes and animal fats.[3][4] Its isolation typically involves extraction followed by chromatographic purification.

Protocol 1: General Procedure for Isolation of Very Long-Chain Fatty Acid Methyl Esters

  • Extraction:

    • Homogenize the dried and ground biological material.

    • Perform a Soxhlet extraction with a nonpolar solvent such as hexane or a mixture of chloroform and methanol (B129727) to extract the total lipids.[5]

    • Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

  • Transesterification (if isolating from triglycerides):

    • Dissolve the crude lipid extract in a solution of 1-2% sulfuric acid in methanol.

    • Reflux the mixture for 2-4 hours.

    • Neutralize the reaction with a weak base and extract the fatty acid methyl esters with hexane.

    • Wash the organic layer with water and dry over anhydrous sodium sulfate (B86663).

  • Chromatographic Purification:

    • Column Chromatography:

      • Pack a silica (B1680970) gel column with a nonpolar solvent (e.g., hexane).

      • Load the crude FAMEs mixture onto the column.

      • Elute with a gradient of increasing polarity, for example, from 100% hexane to hexane:ethyl acetate (B1210297) mixtures.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the desired long-chain FAME.

    • High-Performance Liquid Chromatography (HPLC):

      • For final purification, use a reverse-phase HPLC system with a C18 column.

      • Elute with a mobile phase such as methanol or acetonitrile.

      • Monitor the eluent with a refractive index detector or an evaporative light scattering detector.

G Isolation Workflow cluster_extraction Extraction cluster_transesterification Transesterification cluster_purification Purification Start Biological Material Extraction Soxhlet Extraction (Hexane or Chloroform/Methanol) Start->Extraction CrudeLipid Crude Lipid Extract Extraction->CrudeLipid Transesterification Acid-Catalyzed Transesterification (H₂SO₄ in Methanol) CrudeLipid->Transesterification CrudeFAMEs Crude FAMEs Mixture Transesterification->CrudeFAMEs ColumnChrom Silica Gel Column Chromatography CrudeFAMEs->ColumnChrom HPLC Reverse-Phase HPLC ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for the isolation and purification of this compound.

Chemical Synthesis

The most direct method for the synthesis of this compound is the esterification of dotriacontanoic acid.

Protocol 2: Fischer Esterification of Dotriacontanoic Acid

  • Reaction Setup:

    • In a round-bottom flask, dissolve dotriacontanoic acid in a large excess of anhydrous methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction:

    • Reflux the mixture for several hours (typically 4-8 hours). The reaction can be monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a nonpolar solvent like diethyl ether or hexane.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and evaporate the solvent to yield crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain the pure this compound.

G Synthesis Workflow cluster_reaction Esterification Reaction cluster_workup Reaction Workup cluster_purification Purification Reactants Dotriacontanoic Acid + Methanol (Acid Catalyst) Reflux Reflux Reactants->Reflux Quench Neutralization & Extraction Reflux->Quench Drying Drying of Organic Phase Quench->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Synthetic workflow for this compound via Fischer esterification.

Biological Context and Potential Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, the broader class of very long-chain fatty acids is integral to several biological processes. VLCFAs are essential for the synthesis of sphingolipids and ceramides, which are critical components of the plasma membrane and are involved in cell signaling, proliferation, and apoptosis. The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of fatty acid elongase complexes.[1]

Disruptions in VLCFA metabolism are associated with several diseases, highlighting their importance in cellular health. Further research is needed to determine if this compound itself, or its corresponding free fatty acid, has specific signaling roles or biological activities. Given the antimicrobial properties observed in shorter-chain fatty acid methyl esters, this could be a potential area of investigation for this compound.

G VLCFA Biosynthesis and Downstream Products cluster_biosynthesis Biosynthesis cluster_products Downstream Products and Cellular Roles Precursors C16/C18-CoA FAE Fatty Acid Elongase (Endoplasmic Reticulum) Precursors->FAE VLCFA_CoA VLCFA-CoA (e.g., Dotriacontanoyl-CoA) FAE->VLCFA_CoA Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids Ceramides Ceramides VLCFA_CoA->Ceramides Methylation Methylation (e.g., to this compound) VLCFA_CoA->Methylation Membrane Membrane Structure Sphingolipids->Membrane Signaling Cell Signaling Ceramides->Signaling

Caption: Overview of very long-chain fatty acid biosynthesis and its relation to key cellular components.

Conclusion

This technical guide provides a foundational understanding of this compound, outlining its structure, predicted properties, and the key experimental methodologies for its study. While specific experimental data for this particular very long-chain fatty acid methyl ester is sparse, the provided information, based on the well-established chemistry of FAMEs, offers a robust starting point for researchers. Future investigations into the precise biological roles and potential therapeutic applications of this compound are warranted and will contribute significantly to the field of lipidomics and drug discovery.

References

Dotriacontanoic Acid as a Precursor to Methyl Dotriacontanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl dotriacontanoate from its precursor, Dotriacontanoic acid. The document details the chemical transformation, experimental protocols, and relevant biological context. Quantitative data is presented in a structured format, and key processes are visualized through diagrams to facilitate understanding.

Chemical Transformation: Fischer-Speier Esterification

The conversion of Dotriacontanoic acid to this compound is achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol (B129727). The presence of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The subsequent nucleophilic attack by methanol leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to yield the corresponding methyl ester. Given the reversible nature of the reaction, a large excess of methanol is utilized to drive the equilibrium towards the product side, ensuring a high yield of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from Dotriacontanoic acid via Fischer-Speier esterification. These values are based on established protocols for the esterification of very-long-chain fatty acids and serve as a guideline for laboratory synthesis.

ParameterValueUnitNotes
Reactants
Dotriacontanoic Acid1.0Molar Equivalent
Methanol50Molar EquivalentServes as both reactant and solvent
Sulfuric Acid (98%)0.1Molar EquivalentCatalyst
Reaction Conditions
Temperature70°C
Reaction Time4 - 6hoursReaction progress can be monitored by TLC
PressureAtmospheric
Yield
Expected Yield> 95%Based on purified product

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

3.1. Materials and Reagents

  • Dotriacontanoic acid (C32H64O2)

  • Anhydrous Methanol (CH3OH)

  • Concentrated Sulfuric Acid (H2SO4, 98%)

  • Hexane (B92381)

  • Saturated Sodium Bicarbonate Solution (NaHCO3)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) Gel for column chromatography

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Dotriacontanoic acid (1.0 molar equivalent).

  • Add anhydrous methanol (50 molar equivalents) to the flask. Stir the mixture to dissolve the Dotriacontanoic acid. Due to the long chain length, gentle heating may be required to achieve full dissolution.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 molar equivalents) to the reaction mixture while stirring.

  • Esterification: Heat the reaction mixture to reflux at 70°C with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) solvent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of hexane and saturated sodium bicarbonate solution to neutralize the excess acid. Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper organic layer and wash it twice with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

3.3. Purification

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield high-purity this compound.[1] An alternative for very-long-chain fatty acid methyl esters is solid-phase extraction.[1]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve Dotriacontanoic Acid in Methanol B 2. Add Sulfuric Acid Catalyst A->B C 3. Reflux at 70°C for 4-6h B->C D 4. Cool to Room Temperature C->D E 5. Neutralize with NaHCO3 D->E F 6. Extract with Hexane E->F G 7. Wash with Water F->G H 8. Dry over Na2SO4 G->H I 9. Concentrate under Vacuum H->I J 10. Column Chromatography I->J K 11. Pure this compound J->K

Caption: Synthesis and purification workflow for this compound.

4.2. Biological Context: Role of Very-Long-Chain Fatty Acids in Cellular Processes

Dotriacontanoic acid, as a very-long-chain fatty acid (VLCFA), is a precursor to various essential molecules and plays a role in several cellular processes. The following diagram illustrates the general metabolic fate and signaling implications of VLCFAs.

G cluster_synthesis VLCFA Synthesis cluster_metabolism Metabolic Fates cluster_signaling Signaling & Function A Fatty Acid Elongation (ER) B Dotriacontanoic Acid (C32:0) A->B C Ceramide Synthesis B->C E Peroxisomal β-oxidation B->E D Sphingolipid Metabolism C->D G Membrane Rigidity & Fluidity D->G I Modulation of Signaling Pathways D->I F Energy Production E->F H Cell Membrane Integrity G->H J Cellular Stress Responses I->J

Caption: Metabolic and signaling roles of very-long-chain fatty acids.

References

A Comprehensive Review of Very-Long-Chain Fatty Acid Methyl Esters: From Metabolism to Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 22 carbon atoms or more. Their methylated counterparts, very-long-chain fatty acid methyl esters (VLCFA-MEs), are crucial derivatives for analytical characterization, particularly in the context of biomedical research and clinical diagnostics. The accumulation of VLCFAs is a key biomarker for several inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders.[1] This guide provides an in-depth review of the literature on VLCFA-MEs, covering their metabolic pathways, associated pathologies, and the detailed experimental protocols for their analysis.

Biological Significance and Metabolism of Very-Long-Chain Fatty Acids

VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for various lipid mediators.[2] They are particularly abundant in specific tissues such as the skin, retina, brain, and testes.[2][3] The metabolism of VLCFAs is a tightly regulated process involving synthesis in the endoplasmic reticulum and degradation in the peroxisomes.

Synthesis of Very-Long-Chain Fatty Acids

The synthesis of VLCFAs occurs through a fatty acid elongation cycle in the endoplasmic reticulum. This process is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins.[4][5] The ELOVL family in mammals consists of seven members (ELOVL1-7), each with specificity for fatty acid substrates of different chain lengths and degrees of saturation.[2][6] The elongation process involves four key steps: condensation, reduction, dehydration, and a second reduction, ultimately adding a two-carbon unit to the fatty acid chain.[5] ELOVL1 is particularly important for the synthesis of saturated VLCFAs, including C26:0.[6]

VLCFA Synthesis Pathway VLCFA Synthesis in the Endoplasmic Reticulum cluster_ER Endoplasmic Reticulum Long-Chain Acyl-CoA Long-Chain Acyl-CoA Condensation Condensation Long-Chain Acyl-CoA->Condensation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation 3-Ketoacyl-CoA 3-Ketoacyl-CoA Condensation->3-Ketoacyl-CoA ELOVL Enzymes Reduction1 Reduction 3-Ketoacyl-CoA->Reduction1 3-ketoacyl-CoA reductase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Reduction1->3-Hydroxyacyl-CoA Dehydration Dehydration 3-Hydroxyacyl-CoA->Dehydration 3-hydroxyacyl-CoA dehydratase trans-2,3-Enoyl-CoA trans-2,3-Enoyl-CoA Dehydration->trans-2,3-Enoyl-CoA Reduction2 Reduction trans-2,3-Enoyl-CoA->Reduction2 trans-2,3-enoyl-CoA reductase Elongated Acyl-CoA Elongated Acyl-CoA Reduction2->Elongated Acyl-CoA

Caption: The enzymatic steps of very-long-chain fatty acid synthesis.
Degradation of Very-Long-Chain Fatty Acids

The breakdown of VLCFAs occurs exclusively in peroxisomes via β-oxidation.[7] This is a critical distinction from shorter-chain fatty acids, which are primarily metabolized in the mitochondria. The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that shorten the VLCFA chain by two carbons in each cycle.[3] The shortened fatty acids can then be further metabolized in the mitochondria.[8] A defect in the transport of VLCFAs into the peroxisome, often due to mutations in the ABCD1 gene, leads to their accumulation, which is the hallmark of X-linked adrenoleukodystrophy.[1]

VLCFA Degradation Pathway Peroxisomal β-Oxidation of VLCFAs cluster_Peroxisome Peroxisome VLCFA-CoA VLCFA-CoA Dehydrogenation1 Dehydrogenation VLCFA-CoA->Dehydrogenation1 Acyl-CoA Oxidase 1 (ACOX1) trans-2-Enoyl-CoA trans-2-Enoyl-CoA Dehydrogenation1->trans-2-Enoyl-CoA Hydration Hydration trans-2-Enoyl-CoA->Hydration Bifunctional enzyme 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Hydration->3-Hydroxyacyl-CoA Dehydrogenation2 Dehydrogenation 3-Hydroxyacyl-CoA->Dehydrogenation2 Bifunctional enzyme 3-Ketoacyl-CoA 3-Ketoacyl-CoA Dehydrogenation2->3-Ketoacyl-CoA Thiolysis Thiolysis 3-Ketoacyl-CoA->Thiolysis Peroxisomal thiolase Shortened Acyl-CoA Shortened Acyl-CoA Thiolysis->Shortened Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolysis->Acetyl-CoA

Caption: The enzymatic steps of very-long-chain fatty acid degradation.

Quantitative Analysis of Very-Long-Chain Fatty Acid Methyl Esters

The quantification of VLCFA levels, typically as their methyl esters, is a cornerstone in the diagnosis and monitoring of peroxisomal disorders. This is most commonly performed on plasma or serum samples, but can also be applied to various tissues. The ratios of C24:0/C22:0 and C26:0/C22:0 are particularly informative diagnostic markers.

Plasma/Serum Levels in Health and Disease

The following table summarizes representative values for VLCFA ratios in plasma from healthy controls and patients with peroxisomal disorders. It is important to note that specific reference ranges may vary between laboratories.

GroupC24:0/C22:0 Ratio (Mean ± SD)C26:0/C22:0 Ratio (Mean ± SD)Reference
Normal Controls0.88 ± 0.090.025 ± 0.008[9]
Peroxisome Biogenesis Defect (PBD) Patients1.86 ± 0.410.37 ± 0.19[9]
X-linked Adrenoleukodystrophy (X-ALD/AMN) Patients1.59 ± 0.250.091 ± 0.020[9]
Tissue Levels in Health and Disease

VLCFA accumulation is also observed in various tissues, particularly in the brain of patients with cerebral ALD (cALD). The following table presents data on C26:0 levels in the brain white matter of cALD patients compared to controls.

Brain White Matter AreaC26:0 Concentration (µg/mg protein) (Mean ± SD)Reference
Normal Control~0.1[10]
cALD - Away from Plaque>0.5[10]
cALD - Plaque Shadow>1.0[10]
cALD - Plaque>1.5[10]

Experimental Protocols for VLCFA-ME Analysis

The analysis of VLCFAs typically involves three main stages: lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., Acid-Catalyzed Methylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification, Ratio Calculation) GCMS->Data

References

Methodological & Application

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of Methyl Dotriacontanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl dotriacontanoate is the methyl ester of dotriacontanoic acid (C32:0), a very-long-chain saturated fatty acid (VLCFA). The analysis of VLCFAs is critical in various research fields, including the diagnosis and monitoring of certain metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of fatty acids.[1] However, due to the low volatility of free fatty acids, a derivatization step is mandatory to convert them into their more volatile methyl esters (FAMEs) prior to GC-MS analysis.[2] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

A meticulous experimental protocol is essential for achieving reliable and reproducible results in the analysis of this compound. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

a) Lipid Extraction (from Biological Matrices)

This protocol is suitable for samples such as plasma, serum, or tissue homogenates.

  • To a 100 µL aliquot of the sample, add 1 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

b) Derivatization to Fatty Acid Methyl Ester (FAME)

An acid-catalyzed esterification is recommended for the conversion of dotriacontanoic acid to this compound. A sulfuric acid-methanol method has been used with success to derivatize very-long-chain fatty acids (C24:0-C36:0).[3]

  • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Seal the tube and heat at 80°C for 1 hour.

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrument and column used. The analysis of VLCFAs up to C32:0 has been successfully performed using similar conditions.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A Series GC (or equivalent)
Mass Spectrometer Agilent 5975C Series MSD (or equivalent)
GC Column Agilent DB-5ms UI (60 m x 0.25 mm ID x 1 µm film thickness) or similar nonpolar column
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 290°C
Oven Temperature Program Initial temperature of 80°C (hold for 1 min), ramp at 4°C/min to 220°C, then ramp at 10°C/min to 290°C (hold for 30 min)
MS Transfer Line Temp. 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-600
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis of this compound requires the use of an internal standard (e.g., methyl heptadecanoate) and the generation of a calibration curve. The following table summarizes key quantitative data for the analysis of this compound.

ParameterValue/RangeNotes
Molecular Weight 494.9 g/mol
Expected Retention Time > 30 minRetention time is highly dependent on the specific GC conditions and column. Elution occurs after shorter-chain FAMEs.
Characteristic Mass Ions (m/z) 494 (M+), 463, 87, 74The molecular ion (M+) at m/z 494 may be of low abundance. The ion at m/z 74 is a characteristic rearrangement ion for FAMEs. Other significant fragments are expected from the cleavage of the long alkyl chain.
Limit of Detection (LOD) Estimated low ng/mL rangeLOD and LOQ are instrument-dependent and should be experimentally determined. For other long-chain fatty acids, LODs in the low femtomol range on column have been reported.[4]
Limit of Quantification (LOQ) Estimated low ng/mL rangeLOQ should be experimentally validated for the specific matrix and instrumentation.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Sample Biological Sample (Plasma, Serum, Tissue) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Drying1 Dry Lipid Extract (Nitrogen Stream) Extraction->Drying1 Derivatization Derivatization to FAME (2% H2SO4 in Methanol, 80°C) Drying1->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction Drying2 Dry FAME Extract (Anhydrous Na2SO4) FAME_Extraction->Drying2 GC_Vial Transfer to GC Vial Drying2->GC_Vial Injection GC Injection (Splitless, 1 µL) GC_Vial->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-600) Ionization->Detection Peak_Integration Peak Integration & Identification (RT, Mass Spectrum) Detection->Peak_Integration Quantification Quantification (Internal Standard & Calibration Curve) Peak_Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for this compound Analysis.

References

Application Note: HPLC Method for the Separation and Purity Determination of Methyl Dotriacontanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl dotriacontanoate is a long-chain fatty acid methyl ester (FAME) that finds applications in various fields, including cosmetics, lubricants, and as a chemical intermediate. The purity of this compound is crucial for its intended use. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such compounds. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chromatographic Conditions

A C18 column is employed for the separation due to its hydrophobicity, which is well-suited for retaining the long alkyl chain of this compound. A gradient elution is utilized to ensure the timely elution of this highly non-polar analyte. Due to the lack of a strong chromophore in saturated fatty acid esters, an Evaporative Light Scattering Detector (ELSD) is recommended for sensitive detection. Alternatively, UV detection at a low wavelength (e.g., 205 nm) can be used, although with potentially lower sensitivity.

Method Summary

The developed method provides a reliable and reproducible approach for the quality control and purity assessment of this compound. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acetonitrile (B52724) and dichloromethane (B109758).

Parameter Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Acetonitrile
Mobile Phase B Dichloromethane
Gradient 0-20 min: 100% A to 50% A, 50% B20-25 min: 50% A, 50% B (hold)25-30 min: 50% A, 50% B to 100% A
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min) or UV at 205 nm
Run Time 30 minutes

Table 1. Optimized HPLC Method Parameters.

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Water (Milli-Q® or equivalent)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in hexane and make up to the mark with the same solvent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.

3. Sample Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in hexane and make up to the mark.

  • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

4. HPLC System Preparation and Operation

  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition (100% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the working standard solution to determine the retention time and peak shape of this compound.

  • Inject the sample solutions for analysis.

5. Data Analysis

The purity of the this compound sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Method Development Workflow

HPLC_Method_Development cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_val 3. Validation lit_search Literature Search & Physicochemical Properties sample_prep Sample & Standard Preparation lit_search->sample_prep col_select Column Screening (C18, C8) sample_prep->col_select mob_phase_select Mobile Phase Screening (ACN, MeOH, DCM) col_select->mob_phase_select detect_select Detector Selection (UV vs. ELSD) mob_phase_select->detect_select gradient_opt Gradient Optimization detect_select->gradient_opt sys_suit System Suitability gradient_opt->sys_suit specificity Specificity sys_suit->specificity linearity Linearity specificity->linearity accuracy Accuracy & Precision linearity->accuracy final_method Final Optimized HPLC Method accuracy->final_method

Caption: HPLC Method Development Workflow for this compound.

Discussion

The primary challenge in the HPLC analysis of long-chain saturated fatty acid esters like this compound is their high hydrophobicity and lack of a strong UV chromophore. The use of a highly retentive C18 column is essential for achieving adequate separation from potential impurities. A gradient elution with a strong non-polar solvent like dichloromethane is necessary to elute the analyte in a reasonable time with good peak shape.

While UV detection at low wavelengths (around 205 nm) is possible for saturated esters, it often suffers from low sensitivity and baseline noise from the mobile phase.[1] Evaporative Light Scattering Detection (ELSD) is a more suitable alternative as its response is independent of the optical properties of the analyte and is dependent on the mass of the analyte, making it ideal for non-volatile, non-chromophoric compounds.[2]

The sample preparation protocol is straightforward, involving dissolution in a suitable organic solvent. Hexane is a good initial solvent for this non-polar compound, followed by dilution in a solvent miscible with the mobile phase, such as acetonitrile, to ensure compatibility with the reverse-phase system.

This application note provides a starting point for the analysis of this compound. The method may require further optimization based on the specific impurities present in the sample and the HPLC system being used. Method validation according to ICH guidelines should be performed to ensure the method is suitable for its intended purpose.[3]

References

Application Notes and Protocols: ¹H and ¹³C NMR Spectroscopy of Methyl Dotriacontanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl dotriacontanoate. It includes expected chemical shifts, a comprehensive experimental protocol for data acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow.

Introduction

This compound (CH₃(CH₂)₃₀COOCH₃) is the methyl ester of dotriacontanoic acid, a saturated very-long-chain fatty acid. As a lipophilic molecule, it and similar long-chain esters are integral components of various biological systems and find applications in pharmaceuticals, cosmetics, and material sciences. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This application note details the expected ¹H and ¹³C NMR spectral data and provides a robust protocol for their acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the straightforward, unbranched saturated nature of this compound, its NMR spectra are expected to be relatively simple and characteristic of long-chain fatty acid methyl esters. The chemical shifts are predictable based on the well-established values for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is dominated by the signal from the long methylene (B1212753) chain. The key diagnostic signals are those of the terminal methyl group, the methylene group adjacent to the carbonyl, and the methoxy (B1213986) group of the ester.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
CH₃-(C₂₉H₅₈)-~ 0.88Triplet (t)3H
-(CH₂)₂₈-~ 1.25Broad Singlet56H
-CH₂-CH₂-COO-~ 1.63Quintet2H
-CH₂-COO-~ 2.30Triplet (t)2H
-O-CH₃~ 3.67Singlet (s)3H
¹³C NMR Spectroscopy

The carbon NMR spectrum provides more detailed resolution of the carbon environments within the long alkyl chain, particularly at the termini.

Assignment Chemical Shift (δ, ppm)
C H₃-(C₃₀H₆₀)-~ 14.1
C H₂-CH₃~ 22.7
-(C H₂)₂₅-~ 29.7 (intense peak)
-(C H₂)n- (nearer the ester)~ 29.1 - 29.6
-C H₂-CH₂-COO-~ 25.0
-CH₂-C H₂-COO-~ 34.4
-O-C H₃~ 51.4
-C OO-~ 174.4

Experimental Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection: Due to its non-polar nature, this compound is soluble in deuterated chloroform (B151607) (CDCl₃).

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Internal Standard TMS (δ 0.00)TMS (δ 0.00)
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay (d1) 2.0 s2.0 s
Acquisition Time (aq) 4.09 s1.09 s
Spectral Width (sw) 20 ppm240 ppm
Transmitter Frequency Offset (o1p) Centered on the spectrumCentered on the spectrum

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • For the ¹³C NMR spectrum, pick the peaks and assign the chemical shifts.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR chemical shift assignments.

Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6 mL CDCl₃ with TMS weigh->dissolve vortex Vortex/Sonicate to ensure complete dissolution dissolve->vortex setup Set up Spectrometer (¹H and ¹³C parameters) vortex->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate analyze Integrate (¹H) and Assign Peaks (¹³C) calibrate->analyze

Caption: Workflow for the NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to its long saturated alkyl chain and methyl ester functionality. The provided protocol offers a reliable method for obtaining high-resolution spectra, which are essential for the structural verification, purity assessment, and quality control of this compound in research and industrial settings. The predictable nature of its NMR data makes it an excellent standard for validating experimental conditions for other long-chain esters.

Application Notes and Protocols for the Extraction of Methyl Dotriacontanoate from Picea abies Needles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dotriacontanoate is a very long-chain fatty acid methyl ester (VLC-FAME) found in the epicuticular wax of various plants, including the needles of Norway spruce (Picea abies)[1]. As a component of the plant's protective outer layer, this lipophilic molecule contributes to the barrier against environmental stressors such as water loss and pathogen attack[2][3]. Very-long-chain fatty acids and their derivatives are integral to plant development and stress signaling pathways[2][3][4][5][6]. In the broader biological context, fatty acid esters also play a crucial role in insect chemical communication as pheromones[7][8][9][10][11].

These application notes provide a detailed protocol for the extraction, purification, and analysis of this compound from Picea abies needles. The methodologies are designed to be a valuable resource for researchers in natural product chemistry, drug discovery, and chemical ecology.

Data Presentation

The quantitative data available on the composition of epicuticular wax from Picea abies needles is summarized in the table below. It is important to note that while the presence of fatty acid methyl esters has been confirmed, the specific percentage of this class in Picea abies was not detailed in the cited literature. Data from the closely related Picea sitchensis is provided for reference.

ComponentPicea abies (Norway Spruce)Picea sitchensis (Sitka Spruce)
Total Epicuticular Wax Yield 10 - 15 mg/g of dry needles[1]10 - 12 mg/g of dry needles[1]
Fatty Acid Methyl Esters Present, specific % not determined[1]< 0.2 % of total wax[1]
Primary Alcohols < 0.5 % of total wax[1]0.2 % of total wax[1]
Secondary Alcohols 7.5 % of total wax[1]1.8 % of total wax[1]
Diols 17.0 % of total wax[1]45.0 % of total wax[1]
n-Fatty Acids 25.0 % of total wax[1]15.0 % of total wax[1]
ω-Hydroxy Fatty Acids 1.5 % of total wax[1]1.0 % of total wax[1]
Alkanes < 0.2 % of total wax[1]< 0.03 % of total wax[1]

Experimental Protocols

Extraction of Epicuticular Wax

This protocol is adapted from the methodology for extracting cuticular waxes from conifer needles.

Materials:

  • Freshly collected Picea abies needles

  • Chloroform (B151607) (HPLC grade)

  • Glass beakers

  • Buchner funnel with filter paper

  • Rotary evaporator

  • Analytical balance

  • Drying oven

Procedure:

  • Harvest fresh, healthy needles from Picea abies. Avoid damaged or diseased needles.

  • Determine the fresh weight of the needles. For dry weight determination, a subsample should be dried in an oven at 80°C to a constant weight.

  • Immerse the fresh needles in a glass beaker containing chloroform. Use a sufficient volume of solvent to fully submerge the needles.

  • Gently agitate the needles in the chloroform for 30-60 seconds. Prolonged exposure can lead to the extraction of intracellular lipids.

  • Quickly decant the chloroform extract into a clean beaker.

  • Repeat the immersion and agitation with two fresh portions of chloroform.

  • Combine all chloroform extracts.

  • Filter the combined extract through a Buchner funnel to remove any solid debris.

  • Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Place the flask with the dried extract in a desiccator to remove any residual solvent.

  • Weigh the crude wax extract and calculate the yield per gram of dry needle weight.

Isolation and Purification of this compound

This protocol describes the fractionation of the crude wax extract using column chromatography to isolate the fatty acid methyl ester fraction.

Materials:

  • Crude epicuticular wax extract

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Glass chromatography column

  • Hexane (B92381) (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Glass vials for fraction collection

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Primuline (B81338) spray reagent (for visualization)

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

  • Dissolve the crude wax extract in a minimal amount of hexane.

  • Carefully load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of diethyl ether.

    • Fraction 1 (Non-polar compounds): Elute with 100% hexane to collect hydrocarbons.

    • Fraction 2 (Fatty Acid Methyl Esters): Elute with a mixture of hexane and diethyl ether (e.g., 98:2 v/v). This fraction is expected to contain this compound.

    • Subsequent Fractions (More polar compounds): Continue to increase the diethyl ether concentration to elute more polar compounds like alcohols and fatty acids.

  • Collect the eluate in separate fractions.

  • Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a hexane:diethyl ether (9:1 v/v) solvent system.

  • Visualize the spots by spraying with a primuline solution and viewing under a UV lamp. Fatty acid methyl esters will appear as fluorescent spots.

  • Combine the fractions containing the purified methyl esters based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain the purified fatty acid methyl ester fraction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for lipid analysis (e.g., HP-5MS or equivalent)

Procedure:

  • Dissolve a small amount of the purified fatty acid methyl ester fraction in hexane.

  • Inject an aliquot of the sample into the GC-MS system.

  • The GC oven temperature program should be optimized to separate long-chain fatty acid methyl esters. A typical program might start at a lower temperature and ramp up to a final temperature of around 300-320°C.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds (e.g., m/z 50-600).

  • Identify this compound by its characteristic mass spectrum and retention time compared to a known standard or by interpretation of its fragmentation pattern.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis picea_needles Picea abies Needles chloroform_extraction Epicuticular Wax Extraction (Chloroform Dip) picea_needles->chloroform_extraction filtration Filtration chloroform_extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_wax Crude Wax Extract evaporation->crude_wax column_chromatography Silica Gel Column Chromatography crude_wax->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purified_fame Purified Methyl Ester Fraction fraction_collection->purified_fame gc_ms GC-MS Analysis purified_fame->gc_ms identification Identification of This compound gc_ms->identification

Caption: Workflow for the extraction and analysis of this compound.

Biological Role of Very-Long-Chain Fatty Acids in Plants

VLCFA_Pathway cluster_biosynthesis Biosynthesis cluster_derivatives Derivatization & Function cluster_signaling Signaling (Hypothetical) precursors C16/C18 Acyl-CoA Precursors elongase_complex Fatty Acid Elongase (FAE) Complex precursors->elongase_complex vlcfa_coa Very-Long-Chain Acyl-CoA (e.g., Dotriacontanoyl-CoA) elongase_complex->vlcfa_coa methyl_esterification Methylation vlcfa_coa->methyl_esterification stress_signaling Stress Signaling Pathways vlcfa_coa->stress_signaling Precursor for signaling molecules methyl_dotriacontanoate This compound methyl_esterification->methyl_dotriacontanoate cuticular_wax Epicuticular Wax Component methyl_dotriacontanoate->cuticular_wax protective_barrier Protective Barrier (Water retention, Pathogen defense) cuticular_wax->protective_barrier environmental_stress Environmental Stress (e.g., Drought, Pathogen) environmental_stress->stress_signaling gene_regulation Regulation of Defense Genes stress_signaling->gene_regulation

Caption: Biosynthesis and roles of very-long-chain fatty acids in plants.

References

Application Note and Protocol: Solid-Phase Extraction for Cleanup of Methyl Dotriacontanoate Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dotriacontanoate, a very long-chain fatty acid methyl ester (VLC FAME), is a waxy solid found in various natural sources, including plant cuticular waxes. Its analysis is crucial in fields such as environmental science, food chemistry, and drug development, where it can serve as a biomarker or a component of complex lipid mixtures. Accurate quantification of this compound often requires a robust sample cleanup step to remove interfering matrix components prior to analysis by techniques like gas chromatography-mass spectrometry (GC-MS). Solid-phase extraction (SPE) is a highly effective and efficient technique for isolating and purifying analytes from complex sample matrices.[1]

This application note provides a detailed protocol for the cleanup of this compound samples using normal-phase solid-phase extraction with silica (B1680970) gel. The method is designed to effectively separate the nonpolar this compound from more polar interfering compounds, ensuring a clean extract for downstream analysis.

Principles of Solid-Phase Extraction for this compound

Solid-phase extraction separates compounds based on their affinity for a solid sorbent and a liquid mobile phase. For a nonpolar compound like this compound, a normal-phase SPE approach is highly suitable.[2] In this mode, a polar stationary phase (silica gel) is used to retain polar matrix components while the nonpolar analyte is eluted with a nonpolar solvent.

The selection of the appropriate sorbent and elution solvents is critical for a successful separation. Silica gel is a common choice for normal-phase SPE due to its ability to separate compounds based on polarity.[3][4] The elution is typically performed with a solvent system that is strong enough to elute the nonpolar analyte of interest while leaving the more polar interferences bound to the silica.

Data Presentation

The following table summarizes the expected quantitative data for the recovery and purity of this compound using the described SPE protocol. These values are based on typical recoveries for similar long-chain wax esters and may vary depending on the specific sample matrix and laboratory conditions.[3][5]

ParameterExpected ValueMethod of Determination
Recovery of this compound > 95%GC-MS analysis of the eluted fraction compared to a direct injection of a standard of known concentration.
Purity of Eluted Fraction > 98%GC-MS analysis, assessing the relative peak area of this compound to the total peak area of all eluted compounds.
Removal of Polar Interferences > 99%GC-MS analysis, comparing the chromatograms of the sample before and after SPE cleanup to observe the reduction of interfering peaks.

Experimental Protocol

This protocol details the step-by-step methodology for the solid-phase extraction cleanup of a sample containing this compound.

Materials and Reagents:

  • SPE Cartridge: Silica gel, 500 mg, 3 mL

  • Sample: A lipid extract containing this compound dissolved in a minimal amount of a nonpolar solvent (e.g., hexane).

  • Conditioning Solvent: n-Hexane (HPLC grade)

  • Loading Solvent: n-Hexane (HPLC grade)

  • Washing Solvent: 1% Diethyl ether in n-Hexane (v/v)

  • Elution Solvent: 5% Ethyl acetate (B1210297) in n-Hexane (v/v)[3]

  • SPE Vacuum Manifold

  • Collection Vials

  • Nitrogen Evaporation System

Protocol Steps:

  • Cartridge Conditioning:

    • Place the silica gel SPE cartridge on the vacuum manifold.

    • Pass 5 mL of n-hexane through the cartridge to activate and equilibrate the stationary phase. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dissolve the dried sample extract containing this compound in 1 mL of n-hexane.

    • Load the sample solution onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 3 mL of 1% diethyl ether in n-hexane to elute very nonpolar interferences.

    • Apply a gentle vacuum to pass the wash solvent through the cartridge.

  • Elution:

    • Place a clean collection vial under the cartridge outlet.

    • Elute the this compound from the cartridge by passing 5 mL of 5% ethyl acetate in n-hexane through the sorbent.

    • Collect the entire eluate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent (e.g., hexane (B92381) or isooctane) to a known volume for subsequent analysis by GC-MS.

Experimental Workflow

The following diagram illustrates the logical flow of the solid-phase extraction protocol for the cleanup of this compound samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Lipid Extract containing This compound Dissolve Dissolve in n-Hexane Sample->Dissolve Load 2. Load Sample Dissolve->Load Condition 1. Condition Cartridge (5 mL n-Hexane) Condition->Load Wash 3. Wash (3 mL 1% Diethyl ether in n-Hexane) Load->Wash Elute 4. Elute (5 mL 5% Ethyl acetate in n-Hexane) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound Cleanup.

References

Application Notes and Protocols for Thin-Layer Chromatography of Long-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-layer chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique widely used for the separation and analysis of lipids, including long-chain fatty acid esters. Its applications range from monitoring reaction progress and assessing sample purity to quantitative analysis in various research, development, and quality control settings. This document provides detailed protocols for the preparation, separation, visualization, and quantification of long-chain fatty acid esters using TLC.

Principle of Separation

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support) and a mobile phase (a solvent or mixture of solvents). For fatty acid esters, which are relatively nonpolar, a polar stationary phase like silica gel is used in conjunction with a nonpolar mobile phase. Less polar compounds have a weaker affinity for the stationary phase and travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. Separation can also be achieved based on the degree of unsaturation using argentation TLC, where the silica gel is impregnated with silver nitrate.

Data Presentation

The separation of fatty acid methyl esters (FAMEs) is dependent on factors such as the exact composition of the mobile phase, temperature, and humidity. Therefore, Rf values should ideally be determined experimentally using standards. The following table provides approximate Rf values for some common long-chain FAMEs on silica gel G with a common solvent system.

Table 1: Approximate Rf Values of Common Long-Chain Fatty Acid Methyl Esters

Fatty Acid Methyl EsterSolvent System: Hexane (B92381):Diethyl Ether (90:10, v/v) on Silica Gel G
Methyl Stearate (C18:0)~ 0.55
Methyl Oleate (C18:1)~ 0.55
Methyl Linoleate (C18:2)~ 0.55
Methyl Linolenate (C18:3)~ 0.55
Mixture of FAMEs~ 0.78 - 0.82[1]

Note: In non-polar solvent systems on silica gel, the separation of long-chain FAMEs with the same carbon number but different degrees of unsaturation can be challenging. Argentation TLC is recommended for separating FAMEs based on the number of double bonds.

Experimental Protocols

Preparation of Fatty Acid Methyl Esters (FAMEs)

For samples that are not already in ester form (e.g., triglycerides, free fatty acids), derivatization to FAMEs is necessary for optimal separation.

Materials:

  • Lipid sample

  • Boron trifluoride-methanol (12-14% BF₃ in methanol) or 0.5 N methanolic potassium hydroxide

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure (using BF₃-Methanol):

  • Place 1-10 mg of the lipid sample into a screw-capped glass tube.

  • Add 2 mL of 12-14% boron trifluoride in methanol.

  • Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The FAME solution is now ready for TLC analysis.

Thin-Layer Chromatography Protocol

Materials:

  • Silica gel G TLC plates (pre-coated)

  • TLC developing chamber

  • Mobile Phase: Hexane:Diethyl Ether (90:10, v/v)

  • Capillary tubes or micropipette for spotting

  • Pencil

  • Ruler

  • Forceps

Procedure:

  • Plate Preparation: Handle the TLC plate by the edges to avoid contaminating the surface. Using a pencil and ruler, gently draw a faint origin line about 1.5 cm from the bottom of the plate. Mark the spotting points along this line, ensuring they are at least 1 cm from the edges and from each other.[2]

  • Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to aid in saturating the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Sample Spotting: Dissolve the FAME sample in a volatile solvent like hexane to an appropriate concentration (e.g., 1-5 mg/mL). Using a capillary tube or micropipette, apply a small spot (1-2 mm in diameter) of the sample solution onto the marked origin on the TLC plate. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the concentration.

  • Plate Development: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Plate Removal and Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber with forceps. Immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization of Separated Esters

Since long-chain fatty acid esters are colorless, a visualization method is required to see the separated spots.

A. Iodine Vapor (Non-destructive)

  • Place a few crystals of iodine in a sealed chamber (e.g., a covered beaker or a dedicated iodine tank).

  • Place the dried TLC plate inside the chamber.

  • The lipid spots will appear as brown or yellowish-brown spots against a lighter background as the iodine adsorbs to the fatty acid chains.

  • The spots will fade over time, so it is important to circle them with a pencil immediately after visualization.

B. Phosphomolybdic Acid Stain (Destructive)

  • Reagent Preparation: Prepare a 10% (w/v) solution of phosphomolybdic acid in ethanol.[3]

  • Staining: Evenly spray the dried TLC plate with the phosphomolybdic acid solution in a fume hood.

  • Heating: Heat the plate at approximately 110-120°C for 5-10 minutes.

  • Visualization: The fatty acid ester spots will appear as dark blue-green spots on a yellow-green background.

Quantification by Densitometry

For quantitative analysis, high-performance TLC (HPTLC) plates are recommended for better separation and reproducibility.

Procedure:

  • Spot known concentrations of standard fatty acid esters alongside the unknown samples on the same HPTLC plate.

  • Develop and visualize the plate as described above, typically using a charring reagent like phosphomolybdic acid or sulfuric acid.

  • Scan the plate using a TLC scanner (densitometer) at a specific wavelength.

  • Generate a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

TLC_Workflow cluster_prep Sample & Plate Preparation cluster_chrom Chromatography cluster_analysis Analysis SamplePrep Sample Preparation (Esterification if needed) Spotting Sample Spotting SamplePrep->Spotting PlatePrep TLC Plate Preparation (Mark Origin Line) PlatePrep->Spotting ChamberSat Chamber Saturation Development Plate Development ChamberSat->Development Spotting->Development Drying Plate Drying Development->Drying Visualization Visualization (e.g., Iodine, PMA) Drying->Visualization Quantification Quantification (Densitometry) Visualization->Quantification

Caption: Workflow for TLC analysis of long-chain fatty acid esters.

References

Application Note and Protocol: Synthesis of Methyl Dotriacontanoate Standard for Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl dotriacontanoate is a very long-chain fatty acid methyl ester (FAME) that serves as a critical reference standard in various research fields, including lipidomics, nutritional science, and the study of metabolic disorders. Its well-defined structure and physical properties make it an ideal internal standard for the quantification of other long-chain fatty acids and related lipids in complex biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This document provides a detailed protocol for the synthesis, purification, and characterization of high-purity this compound for research applications.

Overview of the Synthesis

The synthesis of this compound is achieved through the direct acid-catalyzed esterification of dotriacontanoic acid with methanol (B129727). This method, a variation of the Fischer-Speier esterification, is a reliable and straightforward approach for converting carboxylic acids to their corresponding methyl esters. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and an excess of methanol to drive the equilibrium towards the product. Due to the high melting point and limited solubility of dotriacontanoic acid, the reaction is performed at an elevated temperature to ensure the starting material is in solution.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Dotriacontanoic Acid and this compound

PropertyDotriacontanoic AcidThis compound
Molecular Formula C₃₂H₆₄O₂C₃₃H₆₆O₂[1]
Molecular Weight 480.85 g/mol 494.88 g/mol [1]
Appearance White waxy solidWhite solid
Melting Point 95-96 °CNot available
Solubility Insoluble in water; Soluble in hot organic solvents (e.g., chloroform, hexane)Soluble in organic solvents

Experimental Protocol

Materials and Reagents
  • Dotriacontanoic acid (≥98% purity)

  • Anhydrous methanol (ACS grade)

  • Concentrated sulfuric acid (95-98%)

  • Hexane (B92381) (ACS grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

Acid-Catalyzed Esterification Procedure
  • Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dotriacontanoic acid (e.g., 5.0 g, 10.4 mmol).

  • Dissolution: Add a significant molar excess of anhydrous methanol (e.g., 100 mL, ~2.47 mol) to the flask.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the suspension. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) with continuous stirring. The solid dotriacontanoic acid should dissolve as the reaction mixture heats up.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (9:1) solvent system and visualizing with a suitable stain (e.g., potassium permanganate). The disappearance of the carboxylic acid spot and the appearance of the less polar ester spot indicate reaction progression.

  • Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Extraction and Washing: Transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of hexane and 100 mL of deionized water. Shake vigorously and allow the layers to separate.

  • Discard the lower aqueous layer.

  • Wash the organic layer sequentially with 100 mL of deionized water, followed by 100 mL of saturated sodium bicarbonate solution to neutralize the excess acid (check the aqueous layer with pH paper to ensure it is neutral or slightly basic), and a final wash with 100 mL of deionized water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the hexane and excess methanol using a rotary evaporator to yield the crude this compound.

Purification

Due to the high purity of the starting material and the nature of the reaction, the crude product is often of high purity. However, for a research-grade standard, further purification may be necessary.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot hexane or acetone. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified this compound under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 2: Synthesis and Purity Data

ParameterExpected Value
Theoretical Yield Based on 5.0 g of Dotriacontanoic Acid: ~5.15 g
Typical Experimental Yield 90-95%
Purity (by GC-MS) >99%

Table 3: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.67s3H-OCH₃
2.30t2H-CH₂-C=O
1.63m2H-CH₂-CH₂-C=O
1.25br s56H-(CH₂)₂₈-
0.88t3H-CH₃

Table 4: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
174.4C=O
51.4-OCH₃
34.1-CH₂-C=O
31.9-(CH₂)n-
29.7-(CH₂)n-
29.4-(CH₂)n-
29.3-(CH₂)n-
25.0-CH₂-CH₂-C=O
22.7-CH₂-CH₃
14.1-CH₃

Table 5: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zInterpretation
494[M]⁺ (Molecular Ion)
463[M - OCH₃]⁺
74[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Dotriacontanoic Acid Reaction Acid-Catalyzed Esterification Start->Reaction Methanol, H₂SO₄, Reflux Workup Work-up (Extraction & Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis FinalProduct This compound (>99% Purity) Analysis->FinalProduct

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation CarboxylicAcid R-COOH ProtonatedCarbonyl R-C(OH)₂⁺ CarboxylicAcid->ProtonatedCarbonyl H⁺ TetrahedralIntermediate R-C(OH)₂(OCH₃)H⁺ ProtonatedCarbonyl->TetrahedralIntermediate Methanol CH₃OH Methanol->TetrahedralIntermediate ProtonatedEster R-C(O)OCH₃H⁺ TetrahedralIntermediate->ProtonatedEster -H₂O Water H₂O Ester R-COOCH₃ ProtonatedEster->Ester -H⁺

Caption: Mechanism of the Fischer-Speier esterification.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of Isomers with Methyl Dotriacontanoate in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of isomers with Methyl dotriacontanoate in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is the methyl ester of dotriacontanoic acid, a very long-chain saturated fatty acid with 32 carbon atoms. Its purification by HPLC is challenging due to its high molecular weight and hydrophobicity, which can lead to long retention times and poor peak shape. Furthermore, the presence of structurally similar isomers can result in co-elution, making accurate quantification difficult.

Q2: What are the most common types of isomers that co-elute with this compound?

While this compound itself is a saturated molecule, co-elution issues in a sample matrix typically arise from:

  • Positional Isomers of Unsaturated Fatty Acid Methyl Esters (FAMEs): Very long-chain unsaturated FAMEs with the same carbon number (C32) but differing in the position of the double bond(s) can have very similar retention times in reversed-phase HPLC.

  • Geometric Isomers (cis/trans) of Unsaturated FAMEs: For unsaturated isomers, the cis and trans configurations of the double bonds can also lead to co-elution, although trans isomers tend to have slightly longer retention times on C18 columns.

  • Branched-Chain Isomers: Methyl esters of branched-chain fatty acids with the same total number of carbons can also co-elute with their straight-chain counterparts.

Q3: How can I confirm if I have a co-elution problem?

A broad, asymmetric, or shouldered peak for this compound is a strong indicator of co-elution. To confirm, you can:

  • Vary the Mobile Phase Composition: A change in the organic modifier (e.g., from acetonitrile (B52724) to methanol) or the solvent strength can sometimes resolve the co-eluting peaks.

  • Change the Column Temperature: Altering the temperature can affect the selectivity of the separation and may lead to the resolution of hidden peaks.[1][2]

  • Use a High-Resolution Mass Spectrometer (HRMS): If your HPLC is connected to a mass spectrometer, examining the mass spectra across the peak can reveal the presence of multiple components with different mass-to-charge ratios.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: My this compound peak is broad and shows significant tailing.

  • Q: What are the likely causes and how can I improve the peak shape?

    • A: Cause: This is often due to the high hydrophobicity of the molecule leading to strong interactions with the stationary phase, or secondary interactions with the silica (B1680970) backbone of the column.

    • Solution 1: Optimize the Mobile Phase. Increase the proportion of the strong organic solvent (e.g., acetonitrile or methanol) in the mobile phase to reduce retention time and improve peak shape. However, be aware that this may decrease resolution from closely eluting isomers.

    • Solution 2: Increase Column Temperature. Elevating the column temperature (e.g., to 40-60°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[1]

    • Solution 3: Use a Different Stationary Phase. Consider a column with a different chemistry, such as a C30 column, which is designed for the separation of hydrophobic, long-chain molecules and can offer different selectivity.

Problem 2: I have a shouldered peak, indicating partial co-elution with an unknown isomer.

  • Q: How can I resolve the shouldered peak into two distinct peaks?

    • A: Cause: The current method lacks the necessary selectivity to separate the two compounds.

    • Solution 1: Adjust the Mobile Phase Selectivity. If using acetonitrile, try switching to methanol (B129727) or a mixture of acetonitrile and methanol. These solvents have different interactions with analytes and the stationary phase, which can alter selectivity.

    • Solution 2: Decrease the Flow Rate. A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can improve resolution. This will, however, increase the total run time.

    • Solution 3: Perform a Temperature Study. Systematically vary the column temperature (e.g., in 5°C increments) to see if resolution improves. Lowering the temperature often increases retention and can enhance separation, while in some cases, higher temperatures can improve selectivity.[1][2]

Problem 3: I have tried optimizing my C18 column and mobile phase, but a critical isomer pair still co-elutes.

  • Q: What are my next steps when a standard C18 column is not providing adequate selectivity?

    • A: Cause: The hydrophobic interactions provided by the C18 phase are insufficient to differentiate between the isomers.

    • Solution 1: Switch to a Silver-Ion (Ag+) HPLC Column. This is a powerful technique for separating unsaturated FAME isomers. The silver ions interact with the double bonds of the unsaturated analytes, and the strength of this interaction depends on the number, position, and geometry of the double bonds, leading to excellent separation of positional and geometric isomers.[3][4]

    • Solution 2: Employ a Phenyl-Hexyl Column. The pi-pi interactions offered by the phenyl rings in this stationary phase can provide alternative selectivity for aromatic or unsaturated compounds.

    • Solution 3: Consider a Chiral Stationary Phase. If you suspect co-elution of enantiomers (e.g., from a biological sample), a chiral column will be necessary for their separation.

Experimental Protocols

Protocol 1: Baseline Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required to resolve co-eluting isomers.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV or Evaporative Light Scattering Detector (ELSD)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with 100% Acetonitrile or Methanol. A gradient elution may be necessary for complex samples.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detector: UV at 205 nm (for FAMEs) or ELSD

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable organic solvent (e.g., hexane (B92381) or isopropanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Method Development for Resolving Co-eluting Isomers

This protocol outlines a systematic approach to optimize the baseline method for better resolution.

  • Mobile Phase Optimization:

    • Solvent Strength: If using 100% acetonitrile results in poor resolution, introduce water into the mobile phase (e.g., 95:5 Acetonitrile:Water) to increase retention and potentially improve separation. Adjust the ratio systematically.

    • Solvent Type: Prepare mobile phases with different organic modifiers (e.g., 100% Methanol, or mixtures like 50:50 Acetonitrile:Methanol) and compare the chromatograms.

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C, 60°C) while keeping the mobile phase and flow rate constant.[1] Observe the effect on retention time and resolution.

  • Stationary Phase Screening:

    • If co-elution persists, switch to a column with a different selectivity. For very long-chain FAMEs, a C30 column can be a good alternative to a C18. For unsaturated isomers, a silver-ion column is highly recommended.[3][4]

Data Presentation

The following tables provide representative data on how changing chromatographic parameters can affect the separation of long-chain FAME isomers.

Table 1: Effect of Mobile Phase Composition on Retention Time of C18 FAME Isomers

FAME IsomerRetention Time (min) with 100% AcetonitrileRetention Time (min) with 95:5 Acetonitrile:Water
Methyl Oleate (C18:1, cis-9)8.512.3
Methyl Elaidate (C18:1, trans-9)8.913.1
Methyl Linoleate (C18:2, cis-9,12)7.911.5

Note: Data is illustrative and will vary depending on the specific column and HPLC system.

Table 2: Effect of Column Temperature on Resolution of C18 FAME Isomers

Temperature (°C)Resolution between Methyl Oleate and Methyl Elaidate
301.4
401.2
501.0

Note: Data is illustrative. The optimal temperature for resolution must be determined empirically.

Visualizations

Experimental Workflow for Method Development

experimental_workflow start Start: Co-elution Observed baseline Run Baseline Method (C18, 100% ACN, 40°C) start->baseline eval1 Evaluate Resolution baseline->eval1 mp_opt Optimize Mobile Phase (Solvent Strength & Type) eval1->mp_opt Not Resolved end End: Resolution Achieved eval1->end Resolved eval2 Evaluate Resolution mp_opt->eval2 temp_opt Optimize Temperature (30-60°C) eval2->temp_opt Not Resolved eval2->end Resolved eval3 Evaluate Resolution temp_opt->eval3 sp_opt Change Stationary Phase (e.g., C30 or Ag+) eval3->sp_opt Not Resolved eval3->end Resolved eval4 Evaluate Resolution sp_opt->eval4 eval4->end Resolved fail Further Method Development Required eval4->fail Not Resolved

Caption: A stepwise workflow for HPLC method development to resolve co-eluting isomers.

Troubleshooting Logic for Co-elution

troubleshooting_logic start Problem: Co-eluting Peak peak_shape Assess Peak Shape start->peak_shape broad Broad/Tailing Peak peak_shape->broad Broad/Tailing shouldered Shouldered Peak peak_shape->shouldered Shouldered broad_sol1 Increase Organic Solvent % broad->broad_sol1 shouldered_sol1 Change Mobile Phase Selectivity (ACN vs. MeOH) shouldered->shouldered_sol1 broad_sol2 Increase Temperature broad_sol1->broad_sol2 broad_sol3 Change Column (e.g., C30) broad_sol2->broad_sol3 shouldered_sol2 Decrease Flow Rate shouldered_sol1->shouldered_sol2 shouldered_sol3 Perform Temperature Study shouldered_sol2->shouldered_sol3 shouldered_sol4 Use Silver-Ion HPLC (for unsaturated isomers) shouldered_sol3->shouldered_sol4

Caption: A logical guide for troubleshooting different types of co-elution issues.

References

Technical Support Center: Optimizing GC Injection Parameters for Very-Long-Chain FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of very-long-chain fatty acid methyl esters (VLC-FAMEs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of VLC-FAMEs, with a focus on injection-related problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Broadening, Tailing) 1. Injector Temperature Too Low: Incomplete vaporization of high-boiling point VLC-FAMEs. 2. Slow Analyte Transfer: In splitless mode, slow transfer from the inlet can cause band broadening.[1] 3. Column Overload: Injecting too much sample. 4. Incompatible Solvent: Mismatch between solvent polarity and stationary phase can cause poor peak focusing.[2] 5. "Cold Spots" in the System: Areas in the injector or detector that are at a lower temperature, causing analytes to condense.[3]1. Increase Injector Temperature: A good starting point is 250°C, but for VLC-FAMEs, temperatures up to 300°C or higher may be necessary.[4][5][6] Incrementally increase the temperature to find the optimal point without causing analyte degradation. 2. Optimize Splitless Hold Time: Ensure the hold time is sufficient for complete sample transfer.[7] Using a liner with glass wool can aid in vaporization.[7][8] 3. Reduce Injection Volume or Dilute Sample: Try a smaller injection volume (e.g., 1 µL).[5][9] 4. Use a Compatible Solvent: Ensure the solvent is compatible with the stationary phase of the column.[2] 5. Ensure Proper GC Maintenance: Check and maintain injector and detector heaters to ensure uniform temperature.[3]
Low or No Signal (Poor Sensitivity) 1. Discrimination in the Injector: Higher boiling point compounds (VLC-FAMEs) may not be transferred efficiently to the column. 2. Split Ratio Too High: In split mode, a high split ratio may result in too little analyte reaching the column.[8] 3. Analyte Degradation: Injector temperature is too high, causing thermally labile VLC-FAMEs to break down.[10] 4. Leaks in the System: A leak in the injection port can lead to sample loss.1. Use Splitless Injection: For trace analysis, splitless injection ensures that the majority of the sample is transferred to the column.[1][11][12] 2. Decrease Split Ratio: If using split injection is necessary, lower the split ratio (e.g., from 50:1 to 30:1 or lower).[4][13] 3. Optimize Injector Temperature: Systematically lower the injector temperature in increments to find a balance between efficient vaporization and analyte stability.[7] 4. Perform Leak Checks: Regularly check for leaks, especially at the septum and column connections.
Carryover (Ghost Peaks) 1. Injector Contamination: Residue from previous injections remains in the liner or on the septum. 2. Backflash: The solvent vapor volume exceeds the liner volume, leading to contamination of the gas lines.[8][14]1. Regular Maintenance: Replace the liner and septum regularly. Using a liner with deactivated glass wool can help trap non-volatile residues.[7][8] 2. Optimize Injection Volume and Solvent: Calculate the solvent expansion volume to ensure it does not exceed the liner's capacity.[2][14] If necessary, reduce the injection volume.
Irreproducible Peak Areas 1. Inconsistent Injection Volume: Issues with the autosampler syringe. 2. Septum Issues: A cored or leaking septum can lead to variable sample introduction. 3. Discrimination Effects: Fluctuations in injector conditions can disproportionately affect the transfer of high-boiling point analytes.1. Check Autosampler: Inspect the syringe for bubbles and ensure proper functioning. 2. Replace Septum: Regularly replace the septum to ensure a good seal.[8] 3. Ensure Consistent Injector Conditions: Maintain a stable injector temperature and carrier gas flow rate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection technique for VLC-FAMEs, split or splitless?

A1: For trace analysis of VLC-FAMEs, splitless injection is generally preferred.[1] This technique ensures that the majority of the sample is transferred to the GC column, which is crucial when dealing with low concentrations.[11][12] Split injection is more suitable for higher concentration samples where only a portion of the sample is needed for analysis.[8]

Q2: What is a good starting injector temperature for analyzing VLC-FAMEs (e.g., C24-C40)?

A2: A common starting point for the injector temperature is 250°C .[4][5][9][13] However, for VLC-FAMEs, which have high boiling points, it may be necessary to increase this temperature to ensure complete and rapid vaporization. Temperatures up to 300°C or even higher have been used for analytes up to C60.[6] It is critical to optimize this parameter to avoid both incomplete vaporization (too low) and thermal degradation of the analytes (too high).[7]

Q3: How does the choice of solvent affect the injection of VLC-FAMEs?

A3: The injection solvent plays a critical role in GC analysis. The solvent's polarity should ideally match that of the stationary phase to ensure proper "solvent focusing," which helps in obtaining sharp peaks, especially in splitless injection.[2] Additionally, the solvent's expansion volume upon injection must be considered. If the vaporized solvent volume exceeds the liner's internal volume, it can lead to "backflash," causing contamination and poor reproducibility.[8][14]

Q4: What role does the inlet liner play in the analysis of VLC-FAMEs?

A4: The inlet liner is crucial for the efficient and reproducible transfer of VLC-FAMEs to the column. A liner with deactivated glass wool is often recommended as it provides a larger surface area for vaporization, aids in mixing the sample with the carrier gas, and helps trap non-volatile residues that could contaminate the column.[7][8] The liner's geometry, such as a tapered bottom, can also help direct the sample flow onto the column.[7]

Experimental Protocols

Protocol: Optimizing Injector Temperature

This protocol outlines a systematic approach to determine the optimal injector temperature for the analysis of a new set of VLC-FAMEs.

  • Initial Setup:

    • Install a new, deactivated liner and septum.

    • Set the initial injector temperature to a conservative value, for example, 250°C.[4][5]

    • Use a standard solution of your target VLC-FAMEs at a known concentration.

    • Set the GC oven program and other parameters based on a standard method or preliminary runs.

  • Temperature Incrementation:

    • Inject the standard solution and record the chromatogram.

    • Increase the injector temperature by 10-20°C increments (e.g., 270°C, 290°C, 310°C).

    • Allow the system to stabilize at each new temperature before injecting the standard again.

  • Data Analysis:

    • For each temperature, evaluate the peak area and peak shape of the VLC-FAMEs.

    • Create a table to compare the peak areas at different injector temperatures.

    • The optimal temperature is typically the point at which the peak areas for the highest molecular weight FAMEs are maximized without a significant decrease in the peak areas of more thermally labile compounds or the appearance of degradation products.

  • Verification:

    • Once an optimal temperature is identified, perform several replicate injections to confirm the reproducibility of the results.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape in VLC-FAME Analysis start Start: Poor Peak Shape (Broadening/Tailing) check_temp Is Injector Temperature Sufficient? start->check_temp increase_temp Increase Injector Temp. (e.g., in 20°C increments) check_temp->increase_temp No check_splitless Using Splitless Mode? check_temp->check_splitless Yes increase_temp->check_temp optimize_hold Optimize Splitless Hold Time check_splitless->optimize_hold Yes check_overload Is Column Overloaded? check_splitless->check_overload No (Split Mode) optimize_hold->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_solvent Is Solvent Polarity Compatible with Column? check_overload->check_solvent No reduce_injection->check_solvent change_solvent Select Compatible Solvent check_solvent->change_solvent No check_maintenance Perform Inlet Maintenance (New liner, septum) check_solvent->check_maintenance Yes change_solvent->check_maintenance end_good Problem Resolved check_maintenance->end_good

Caption: Troubleshooting decision tree for poor peak shape.

This guide provides a starting point for optimizing your GC analysis of VLC-FAMEs. Due to the variability in instrumentation and specific sample matrices, empirical optimization is key to achieving the best results.

References

Technical Support Center: Minimizing Degradation of Methyl Dotriacontanoate During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Methyl dotriacontanoate during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the methyl ester of dotriacontanoic acid, a very long-chain saturated fatty acid (VLCFA) with a 32-carbon backbone. Its stability is a concern during sample preparation because, like other esters, it is susceptible to degradation through pathways such as hydrolysis, and at high temperatures, thermal decomposition.[1][2] Inaccurate quantification due to degradation can significantly impact research findings, especially in fields like biomarker discovery and metabolic disorder studies where precise measurements are crucial.[1]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by acids or bases, to yield dotriacontanoic acid and methanol (B129727). Saturated fatty acid methyl esters are generally stable, but the presence of moisture and catalytic agents can promote this degradation.

  • Thermal Degradation: While saturated FAMEs are more thermally stable than their unsaturated counterparts, they can undergo pyrolysis, isomerization, and hydrogenation at very high temperatures (generally above 300°C).[3] During typical GC-MS analysis, the injector temperature should be optimized to ensure volatilization without causing thermal breakdown.

Q3: How should this compound samples be stored to ensure long-term stability?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. For optimal preservation, it is recommended to store samples under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed glass vials at -20°C or below.[2] This minimizes exposure to moisture, oxygen, and light, thereby reducing the risk of hydrolysis and potential oxidation of any unsaturated impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete derivatization of dotriacontanoic acid.Optimize the derivatization reaction time and temperature. For acid-catalyzed methylation (e.g., with 2% H₂SO₄ in methanol), heating at 80°C for 1-2 hours is a common starting point.[1] Ensure reagents are fresh and anhydrous.[1]
Adsorption to labware.Use glass tubes and vials throughout the extraction and preparation process to minimize adsorption of the nonpolar VLCFA to plastic surfaces.[1]
Inefficient extraction from the sample matrix.Use a robust lipid extraction method like the Folch or Bligh & Dyer methods, which employ a chloroform:methanol solvent system to effectively extract highly nonpolar lipids.[1]
Loss during solvent evaporation.Evaporate solvents under a gentle stream of nitrogen at a low temperature (e.g., <40°C) to prevent loss of the analyte.
Presence of a Dotriacontanoic Acid Peak in GC-MS Hydrolysis of this compound during sample preparation or storage.Ensure all solvents and reagents are anhydrous. Avoid exposure to acidic or basic conditions for prolonged periods. Store samples and extracts under the recommended conditions (see FAQ Q3).
Peak Tailing or Broadening in GC Chromatogram Active sites in the GC inlet or column.Perform regular inlet maintenance, including replacing the liner and septum. A fresh, deactivated liner is crucial. Trimming a small portion (e.g., 10-20 cm) from the front of the column can also help.[4]
Sub-optimal GC conditions.Optimize the carrier gas flow rate and the oven temperature program. A slower ramp rate may be necessary for these high-boiling point compounds.
Split Peaks in GC Chromatogram Improper column installation.Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the injector and detector.[4]
Mismatch between sample solvent and stationary phase polarity.Use a solvent that is compatible with the GC column's stationary phase. For non-polar columns like DB-5ms, hexane (B92381) or heptane (B126788) are suitable solvents.[2][4]
Sample degradation in the injector.Lower the injector temperature to the minimum required for efficient volatilization of this compound. Check for any changes in inlet conditions that might be promoting degradation.[5]
Ghost Peaks or Carryover High-boiling point analytes from previous injections remaining in the system.Run blank injections between samples to check for carryover. If present, bake out the column at a high temperature (within its specifications) with carrier gas flow to clean it. Extend the GC run time at a high temperature to ensure all components from the sample matrix have eluted.

Experimental Protocols

Protocol 1: Extraction and Derivatization of Dotriacontanoic Acid to this compound from Biological Samples (e.g., Plasma, Tissue Homogenate)

This protocol details a common method for the analysis of total dotriacontanoic acid content.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • 2% (v/v) Sulfuric acid in anhydrous methanol

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas source

Procedure:

  • Lipid Extraction (Folch Method):

    • To 100 µL of the biological sample in a glass tube, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.[1]

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex for another minute.[1]

    • Centrifuge at 3000 x g for 10 minutes to achieve phase separation.[1]

    • Carefully transfer the lower organic phase (chloroform layer) containing the lipids to a new clean glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas at 40°C.[1]

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in anhydrous methanol.[1]

    • Seal the tube tightly and heat at 80°C for 1 hour.[1]

    • Allow the tube to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 0.5 mL of water to the cooled tube.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the this compound to a new glass vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Saponification for Total Fatty Acid Analysis

This procedure is used to hydrolyze all esterified fatty acids, including this compound, back to their free fatty acid form before re-esterification for total fatty acid profiling.

Materials:

  • Methanolic NaOH or KOH (e.g., 0.5 M)

  • Boron trifluoride in methanol (BF₃/MeOH, 14%) or Methanolic HCl

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Saponification:

    • To the extracted lipid sample, add 2 mL of 0.5 M methanolic NaOH or KOH.

    • Cap the tube tightly and heat at 80-100°C for 10-20 minutes with occasional vortexing.

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2 mL of 14% BF₃ in methanol or methanolic HCl.[2]

    • Cap the tube and heat again at 80-100°C for 10-20 minutes.

    • Cool the tube to room temperature.

  • Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the layers.

    • Collect the upper hexane layer for GC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Methods for Very Long-Chain Fatty Acids

Derivatization ReagentReaction TimeAdvantagesDisadvantages
Sulfuric acid-methanol10 minFast, low cost, good GC responseCorrosive
Hydrochloric acid-methanol90 minEffectiveSlower reaction time
Boron trifluoride-methanol10 minFast, effectiveCan be hazardous, potential for artifacts
Diazomethane10 minFastHighly toxic and explosive
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)10 minFastCan be more expensive

This table is a summary based on a study evaluating derivatization methods for a mixture of very long-chain fatty acids (C24:0-C36:0). The study found the sulfuric acid-methanol method to be the most appropriate considering cost, speed, safety, and GC response.[6]

Visualizations

degradation_pathway MD This compound DA Dotriacontanoic Acid MD->DA Hydrolysis (+ H2O, H+ or OH-) M Methanol MD->M Hydrolysis (+ H2O, H+ or OH-) TD Thermal Degradation Products MD->TD High Temperature (>300°C) experimental_workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_fame_extraction FAME Extraction Sample Biological Sample Add_Solvent Add Chloroform:Methanol (2:1) Sample->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Add_NaCl Add 0.9% NaCl Vortex1->Add_NaCl Vortex2 Vortex Add_NaCl->Vortex2 Centrifuge1 Centrifuge Vortex2->Centrifuge1 Collect_Organic Collect Organic Phase Centrifuge1->Collect_Organic Dry_Down1 Dry Under Nitrogen Collect_Organic->Dry_Down1 Add_Reagent Add 2% H2SO4 in Methanol Dry_Down1->Add_Reagent Heat Heat at 80°C Add_Reagent->Heat Cool Cool to Room Temp Heat->Cool Add_Hexane_Water Add Hexane & Water Cool->Add_Hexane_Water Vortex3 Vortex Add_Hexane_Water->Vortex3 Centrifuge2 Centrifuge Vortex3->Centrifuge2 Collect_Hexane Collect Hexane Layer Centrifuge2->Collect_Hexane Dry_Extract Dry over Na2SO4 Collect_Hexane->Dry_Extract GCMS GC-MS Analysis Dry_Extract->GCMS

References

Technical Support Center: Optimizing GC Separation of C32 Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal Gas Chromatography (GC) column for the separation of C32 fatty acid methyl esters (FAMEs). This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to ensure accurate and efficient analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for C32 FAME analysis?

A1: The most critical factor is the stationary phase of the column.[1] For the separation of long-chain FAMEs like C32, and particularly for resolving isomers, a highly polar stationary phase is essential.[2][3] Cyanopropyl silicone phases are the columns of choice for detailed FAME analysis, including the challenging separation of cis and trans isomers.[2][4]

Q2: What are the recommended stationary phases for C32 FAME separation?

A2: Highly polar cyanopropyl silicone stationary phases are strongly recommended. Specific examples include:

  • HP-88: A highly polar column known for excellent separation of cis and trans isomers.[1][4]

  • SP-2560: Characterized by high polarity and often available in longer lengths, making it suitable for separating long-chain fatty acids.[5]

  • CP-Sil 88: Another high-polarity cyanopropyl silicone column specifically designed for FAME analysis.[5]

  • DB-23: A mid-to-high polarity column that can provide excellent separation for complex FAME mixtures.[4]

Q3: How do column dimensions (length, internal diameter, film thickness) impact the separation of C32 FAMEs?

A3: Column dimensions play a significant role in resolution, analysis time, and sample capacity:

  • Length: Longer columns (e.g., 100 m) provide greater resolution, which is beneficial for complex samples with many isomers.[6][7] However, this increases analysis time.[3] Shorter columns can significantly reduce analysis time while maintaining good resolution, especially with narrower internal diameters.[3]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.10 mm, 0.18 mm) offer higher efficiency and narrower peaks but have lower sample capacity.[8][9] The 0.25 mm ID is a popular choice as it offers a good compromise between efficiency and sample capacity.[8]

  • Film Thickness: For high molecular weight compounds like C32 FAMEs, a thinner film (e.g., 0.20 µm) is generally preferred as it allows for lower elution temperatures and reduces peak broadening.[2]

Q4: Why is derivatization to FAMEs necessary for GC analysis of fatty acids?

A4: Fatty acids are typically derivatized to their corresponding methyl esters (FAMEs) before GC analysis because FAMEs are more volatile and have higher thermal stability than their free fatty acid counterparts.[5][10] This derivatization step is crucial for obtaining good chromatographic separation.[10]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Resolution/Peak Co-elution Inappropriate stationary phase polarity.Use a highly polar cyanopropyl silicone column (e.g., HP-88, SP-2560).[2]
Insufficient column length.For complex samples, consider a longer column (e.g., 100 m) to increase theoretical plates and improve resolution.[6][7]
Incorrect oven temperature program.Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.[1]
Peak Tailing Active sites in the GC system (liner, column).Use a deactivated liner and ensure the column is properly conditioned. If necessary, trim the front end of the column (first few inches).[11][12]
Sample overload.Reduce the injection volume or dilute the sample.
Mismatch between sample solvent polarity and stationary phase.Ensure the solvent is compatible with the polar stationary phase.
Retention Time Shifts Leak in the system.Check for leaks at the injector, detector, and column fittings.
Inconsistent carrier gas flow rate.Ensure the carrier gas regulator is functioning correctly and providing a constant flow.[11]
Column aging or contamination.Bake out the column at a high temperature (within its limits) to remove contaminants. If performance does not improve, the column may need to be replaced.[11]
Ghost Peaks Contamination from the septum, liner, or syringe.Replace the septum and liner. Clean the syringe thoroughly.[13]
Carryover from a previous injection.Run a blank solvent injection to check for carryover. Increase the bake-out time between runs.
No Peaks Detected Syringe issue (not drawing up the sample).Visually inspect the syringe to ensure it is drawing and injecting the sample correctly.
Major leak in the system.Perform a comprehensive leak check of the entire GC system.
Detector issue (e.g., FID flame is out).Check the detector status and ensure it is functioning correctly.[11]

Experimental Protocols

1. Sample Preparation and Derivatization (Transesterification)

This protocol describes a common method for preparing FAMEs from lipid samples.

  • Extraction: Extract lipids from the sample matrix using a non-polar solvent (e.g., a mixture of chloroform (B151607) and methanol).

  • Saponification: The extracted lipids are saponified to yield free fatty acids. This is typically done by heating with a solution of sodium hydroxide (B78521) in methanol (B129727).

  • Methylation: The free fatty acids are converted to FAMEs. A common method is to use a reagent like boron trifluoride (BF3) in methanol or acetyl chloride in methanol.[14] The reaction mixture is heated to ensure complete derivatization.

  • Extraction of FAMEs: After the reaction, the FAMEs are extracted into a non-polar solvent like hexane (B92381).

  • Washing and Drying: The hexane layer containing the FAMEs is washed with water to remove any residual catalyst and then dried over anhydrous sodium sulfate.

  • Final Sample: The solvent is evaporated, and the FAMEs are redissolved in a suitable solvent (e.g., hexane or heptane) for GC injection.

2. GC-FID Analysis of C32 FAMEs

This is a generalized GC method that can be adapted for the analysis of C32 FAMEs.

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).[1]

  • Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.[2]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).[1][2]

  • Injector:

    • Temperature: 250 °C[1]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 or 100:1[1]

  • Oven Temperature Program:

    • Initial Temperature: 140 °C, hold for 5 minutes

    • Ramp: 4 °C/min to 240 °C

    • Final Hold: Hold at 240 °C for 10-20 minutes to ensure elution of all long-chain FAMEs.[1]

  • Detector (FID):

    • Temperature: 260 °C[1]

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 450 mL/min

    • Makeup Gas (Helium or Nitrogen): 30 mL/min

Data Presentation

Table 1: Comparison of Recommended GC Columns for C32 FAME Separation

Column Parameter HP-88 / CP-Sil 88 SP-2560 DB-23
Stationary Phase Highly Polar Cyanopropyl SiliconeHighly Polar Biscyanopropyl PolysiloxaneMid-to-High Polarity Cyanopropyl Silicone
Primary Application Detailed FAME analysis, excellent for cis/trans isomer separation.[1][4]Separation of long-chain FAMEs, including geometric isomers.[5]General FAME analysis, good for complex mixtures.[4]
Typical Lengths 60 m, 100 m100 m30 m, 60 m
Typical ID 0.25 mm0.25 mm0.25 mm
Typical Film Thickness 0.20 µm0.20 µm, 0.25 µm0.15 µm, 0.25 µm
Max Temperature ~250 °C~250 °C~250 °C

Visualization

GC_Column_Selection_Workflow Workflow for Optimal GC Column Selection for C32 FAMEs A Define Analytical Goal (e.g., separate C32 isomers) B Select Stationary Phase A->B C Highly Polar Cyanopropyl Silicone (HP-88, SP-2560, CP-Sil 88) B->C D Select Column Dimensions C->D E Length: Longer (100m) for high resolution Shorter for faster analysis D->E F Internal Diameter (ID): 0.25mm for general use <0.25mm for higher efficiency D->F G Film Thickness: Thinner (e.g., 0.20µm) for high MW analytes D->G H Optimize GC Method Parameters D->H I Temperature Program, Carrier Gas Flow, Injection Parameters H->I J Perform Analysis & Evaluate Results I->J K Troubleshoot (e.g., poor resolution, peak tailing) J->K Issues Encountered K->B Re-evaluate Choices K->D Re-evaluate Choices K->H Re-optimize

Caption: Workflow for selecting the optimal GC column and conditions for C32 FAME analysis.

References

How to improve the signal-to-noise ratio for Methyl dotriacontanoate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for Methyl dotriacontanoate in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a high signal-to-noise ratio (S/N) for this compound challenging?

A1: this compound (C₃₃H₆₆O₂) is a very long-chain fatty acid methyl ester (VLC-FAME). Its analysis presents several challenges that can lead to a low S/N ratio:

  • Low Volatility: Due to its high molecular weight (494.9 g/mol ), it requires high temperatures for vaporization in Gas Chromatography (GC), which can lead to thermal degradation and increased baseline noise from column bleed.

  • Extensive Fragmentation with Electron Ionization (EI): Standard Electron Ionization (EI) is a "hard" ionization technique that imparts high energy to the molecule. This often results in extensive fragmentation of the long alkyl chain and a weak or absent molecular ion peak, making it difficult to distinguish the signal from the noise.

  • Ionization Efficiency: As a nonpolar molecule, its ionization efficiency can be poor with techniques like Electrospray Ionization (ESI) unless adduct formation is promoted.

Q2: Which ionization technique is recommended for analyzing this compound to maximize the molecular ion signal?

A2: For very long-chain fatty acid methyl esters like this compound, Atmospheric Pressure Chemical Ionization (APCI) is highly recommended, particularly when coupled with GC and a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF). APCI is a "softer" ionization technique compared to EI and has been shown to produce a prominent protonated molecule ([M+H]⁺) as the base peak for VLC-FAMEs.[1][2] This significantly improves the signal-to-noise ratio for the molecular ion, which is often the primary challenge with EI. While Chemical Ionization (CI) is also a softer technique that can improve the abundance of the molecular ion compared to EI, APCI is particularly well-suited for less polar compounds analyzed by GC.[3]

Q3: Can I use Electron Ionization (EI) for the analysis of this compound?

A3: While challenging, it is possible to use EI. For saturated FAMEs, EI can sometimes offer good sensitivity.[4] However, be aware that the molecular ion will likely be of very low abundance or completely absent due to extensive fragmentation. If using EI, you will likely need to rely on characteristic fragment ions for identification and quantification. To improve the S/N for these fragments, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed, which significantly reduce noise by only monitoring for specific m/z values.

Q4: How can I improve the sample preparation to enhance the signal of this compound?

A4: A robust sample preparation protocol is crucial. This involves efficient extraction from the sample matrix and complete derivatization to the methyl ester. Incomplete derivatization will result in the presence of the free fatty acid, which is less volatile and may not chromatograph well, leading to poor peak shape and low signal intensity. Ensure you are using an effective esterification reagent like Boron Trifluoride (BF₃) in methanol (B129727) or methanolic HCl with sufficient reaction time and temperature to drive the reaction to completion.

Troubleshooting Guides

Issue 1: Low or No Detectable Molecular Ion for this compound
Potential Cause Troubleshooting Steps Expected Outcome
Extensive Fragmentation with Electron Ionization (EI) Switch to a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Chemical Ionization (CI).[1][2][3]A significant increase in the abundance of the protonated molecular ion ([M+H]⁺), improving the S/N ratio.
In-Source Fragmentation (even with softer ionization) Reduce the ion source temperature. Optimize the cone/fragmentor voltage to minimize unintended fragmentation.Increased intensity of the molecular ion relative to fragment ions.
Poor Ionization Efficiency If using LC-ESI, ensure the mobile phase contains an appropriate modifier (e.g., ammonium (B1175870) formate) to promote adduct formation ([M+NH₄]⁺). For GC-APCI, the addition of a small amount of water to the source can promote the formation of the protonated molecule.[1][2]Enhanced signal intensity for the molecular or adduct ion.
Issue 2: High Baseline Noise in the Chromatogram
Potential Cause Troubleshooting Steps Expected Outcome
GC Column Bleed Use a high-quality, low-bleed GC column rated for high temperatures. Condition the column according to the manufacturer's instructions before analysis. Ensure the final oven temperature does not exceed the column's maximum limit.A lower and more stable baseline, especially at higher temperatures.
Contaminated Carrier Gas or Gas Lines Use high-purity (99.999% or higher) carrier gas. Ensure gas traps for oxygen and moisture are functional and replaced regularly.Reduction in chemical noise and a more stable baseline.
Injector Contamination Clean the injector port and replace the liner and septum regularly. Using a liner with glass wool can help trap non-volatile residues.Elimination of ghost peaks and a reduction in baseline noise.
System Leaks Use an electronic leak detector to check all fittings and connections from the gas source to the mass spectrometer.Stable gas flows and reduced background signals from air (m/z 28, 32, 40).

Data Presentation

The choice of ionization technique has a significant impact on the signal-to-noise ratio for very long-chain FAMEs. The following table provides an illustrative comparison based on typical outcomes for VLC-FAMEs.

Ionization Technique Typical Molecular Ion Abundance Illustrative S/N for Molecular Ion Primary Application
Electron Ionization (EI) Very Low to Absent< 10Structural elucidation via fragmentation patterns.
Chemical Ionization (CI) Moderate to High50 - 200Quantitative analysis with improved molecular ion signal.[4]
Atmospheric Pressure Chemical Ionization (APCI) High (often base peak)> 500Ideal for quantitative analysis of VLC-FAMEs with a strong molecular ion signal.[1][2]

Note: The S/N values are illustrative and can vary significantly based on the instrument, sample concentration, and method parameters.

Experimental Protocols

Protocol 1: Derivatization of Dotriacontanoic Acid to this compound

This protocol is adapted for very long-chain fatty acids to ensure complete derivatization.

Materials:

  • Dried lipid extract containing dotriacontanoic acid

  • 2% (v/v) Sulfuric Acid in Methanol

  • Hexane (B92381) (GC grade)

  • Deionized Water

  • Screw-cap reaction vials with PTFE-lined septa

Procedure:

  • Reagent Addition: To the dried lipid extract in a reaction vial, add 1 mL of 2% sulfuric acid in methanol.

  • Reaction: Tightly cap the vial and heat at 80°C for 1-2 hours. The extended time and temperature are to ensure the complete methylation of the very long-chain fatty acid.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 0.5 mL of water to the vial.

  • Mixing and Phase Separation: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the nonpolar FAME into the hexane layer. Centrifuge at 1500 x g for 5 minutes to achieve a clear separation of the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the this compound, to a new autosampler vial for GC-MS analysis.

Protocol 2: Recommended GC-MS Parameters for this compound Analysis

These parameters are a starting point and may require optimization for your specific instrument.

Parameter Recommended Setting Rationale
GC System Gas Chromatograph with a high-temperature ovenTo handle the high boiling point of this compound.
Column Non-polar, low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Provides good separation for nonpolar compounds and minimizes baseline noise at high temperatures.
Injector Temperature 300 - 320°CEnsures complete and rapid vaporization of the high molecular weight analyte.
Oven Program Initial temp: 150°C, hold for 1 min. Ramp: 15°C/min to 340°C, hold for 10 min.A temperature program is essential to elute the high-boiling point analyte without causing thermal degradation.
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/minStandard carrier gas for GC-MS.
Ionization Mode APCI (recommended) or CITo maximize the molecular ion signal and improve S/N.[1][2]
MS Scan Range m/z 100 - 600To include the expected protonated molecular ion of this compound ([M+H]⁺ at m/z 495.9).
Source Temperature 250 - 300°C (optimize for your instrument)To ensure efficient ionization without causing thermal degradation.
Acquisition Mode Full Scan (for identification) or SIM/MRM (for quantification)SIM/MRM on the [M+H]⁺ ion will provide the highest S/N for quantitative analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Lipid Sample extraction Lipid Extraction (e.g., Folch Method) start->extraction derivatization Derivatization to FAME (H₂SO₄/Methanol) extraction->derivatization fame_extract FAMEs in Hexane derivatization->fame_extract injection GC Injection fame_extract->injection separation GC Separation (High-Temp Program) injection->separation ionization Ionization (APCI Recommended) separation->ionization detection Mass Detection (QTOF) ionization->detection processing Data Acquisition & Processing detection->processing result High S/N Result processing->result

Caption: Experimental workflow for high S/N analysis of this compound.

troubleshooting_logic action_node action_node outcome_node outcome_node start Low S/N for Molecular Ion? ionization_check Using EI? start->ionization_check source_temp_check High Source Temperature? ionization_check->source_temp_check No switch_ionization Switch to APCI or CI ionization_check->switch_ionization Yes noise_check High Baseline Noise? source_temp_check->noise_check No reduce_temp Reduce Source Temp & Optimize Voltages source_temp_check->reduce_temp Yes check_leaks Check for Leaks, Column Bleed, Contamination noise_check->check_leaks Yes optimized_signal Optimized S/N switch_ionization->optimized_signal reduce_temp->optimized_signal check_leaks->optimized_signal

Caption: Troubleshooting logic for improving the signal-to-noise ratio.

References

Technical Support Center: Enhancing the Efficiency of Methyl Dotriacontanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of methyl dotriacontanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and common method for synthesizing this compound is through the esterification of its precursor, dotriacontanoic acid (also known as lacceroic acid), with methanol (B129727) in the presence of an acid catalyst.[1] This method, a type of Fischer esterification, is a well-established reaction for converting carboxylic acids to their corresponding methyl esters.[2][3]

Q2: Where can I obtain the starting material, dotriacontanoic acid?

A2: Dotriacontanoic acid can be obtained from natural sources, such as stick lac wax.[1][4] Alternatively, it can be synthesized through methods like the oxidation of 1-dotriacontanol (B149808) or the saponification of lacceryl lacceroate.[1][4]

Q3: What are the critical parameters to control for an efficient esterification reaction?

A3: For an efficient Fischer esterification to produce this compound, the following parameters are critical:

  • Molar Ratio of Reactants: A large excess of methanol is used to drive the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[5]

  • Catalyst Concentration: An appropriate concentration of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is necessary to protonate the carboxylic acid and facilitate nucleophilic attack by methanol.[3][6]

  • Temperature: The reaction is typically carried out at the reflux temperature of methanol to ensure a sufficient reaction rate.[6]

  • Water Removal: The presence of water, a byproduct of the reaction, can lead to the reverse reaction (hydrolysis of the ester).[5] Therefore, using anhydrous reagents and reaction conditions is crucial. Techniques like azeotropic distillation with a Dean-Stark apparatus can be employed for water removal.[3][5]

Q4: What are some common challenges encountered during the synthesis of very long-chain fatty acid methyl esters like this compound?

A4: The synthesis of very long-chain fatty acid methyl esters can present several challenges:

  • Low Solubility: Dotriacontanoic acid has low solubility in methanol at room temperature. Using a co-solvent or increasing the reaction temperature can help improve solubility.[5]

  • Steric Hindrance: The long alkyl chain of dotriacontanoic acid can sterically hinder the approach of methanol to the carboxylic acid group, which can slow down the reaction rate.[5]

  • Modest Yields and Byproducts: Alternative synthesis methods, such as those using phosphoranes or cuprate (B13416276) reagents, have been reported to give modest yields and may produce byproducts that complicate purification.[7][8]

  • Purification Difficulties: The high boiling point and waxy nature of this compound can make purification by distillation challenging.[5] Column chromatography is often a more suitable purification method.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and ensure the mixture is maintained at the reflux temperature of methanol.[5]
Presence of water in the reaction mixture leading to ester hydrolysis.Use anhydrous methanol and dotriacontanoic acid. Dry all glassware thoroughly before use. Consider using a drying agent like molecular sieves.[5]
Unfavorable reaction equilibrium.Use a large molar excess of methanol (e.g., 30:1 to 50:1 ratio of methanol to dotriacontanoic acid) to shift the equilibrium towards the product side.[6]
Catalyst deactivation or insufficient catalyst.Ensure the use of a fresh and appropriate amount of acid catalyst (e.g., 1-2% w/w of the carboxylic acid).[6]
Incomplete Conversion Despite Long Reaction Times Steric hindrance from the long C32 chain slowing down the reaction.Consider using a more active catalyst or a different esterification method if Fischer esterification proves too slow. Longer reaction times may be necessary.[5]
Poor solubility of dotriacontanoic acid.Increase the reaction temperature to improve solubility. The use of a co-solvent like toluene (B28343) might also be beneficial.[5]
Presence of Unreacted Dotriacontanoic Acid in the Product Incomplete reaction or insufficient purification.Re-run the reaction under optimized conditions (longer time, more catalyst). For purification, ensure proper washing with a sodium bicarbonate solution to remove acidic impurities. Column chromatography can effectively separate the ester from the unreacted acid.[5][6]
Difficulty in Purifying the Final Product High boiling point and waxy nature of this compound.Avoid high-temperature distillation which might cause degradation. Use column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient) for effective purification.[5]
Formation of byproducts from side reactions.Optimize reaction conditions to minimize side reactions. Purification via column chromatography is generally effective in removing byproducts.[5][7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Dotriacontanoic Acid

This protocol is a general procedure adapted for the synthesis of this compound from dotriacontanoic acid via Fischer esterification.

Materials:

  • Dotriacontanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (95-98%)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve dotriacontanoic acid in a large molar excess of anhydrous methanol (e.g., a 30:1 to 50:1 molar ratio).[6]

  • Catalyst Addition: With continuous stirring, slowly and carefully add concentrated sulfuric acid to the solution (approximately 1-2% of the weight of the dotriacontanoic acid).[6]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring. Maintain reflux for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of hexane and wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Perform a final wash with water.[6]

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[6]

    • Filter off the sodium sulfate and remove the hexane and excess methanol using a rotary evaporator.[6]

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound.

Quantitative Data Summary (Representative for Long-Chain Fatty Acid Esterification)

The following table summarizes typical reaction conditions for the acid-catalyzed esterification of long-chain fatty acids, which can be used as a starting point for optimizing this compound synthesis.

ParameterAcid-Catalyzed Esterification
Catalyst H₂SO₄, HCl
Catalyst Concentration 1-2% (w/w of acid)
Methanol:Acid Molar Ratio 30:1 to 50:1
Reaction Temperature 65-70 °C (Reflux)
Reaction Time 4-8 hours
Expected Yield >90% (with optimization)
Purity (after purification) >98%

Note: The expected yield is an estimate and can vary based on the specific substrate and reaction conditions.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Dotriacontanoic Acid + Anhydrous Methanol Catalyst Concentrated H₂SO₄ Reflux Heat to Reflux (65-70 °C, 4-8h) Reactants->Reflux Extraction Hexane Extraction Reflux->Extraction Washing Wash with NaHCO₃ (aq) and Water Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure Methyl Dotriacontanoate Chromatography->Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Fischer Esterification Mechanism

Fischer_Esterification_Mechanism RCOOH R-COOH (Dotriacontanoic Acid) H_plus + H⁺ Protonated_Acid R-C(OH)₂⁺ MeOH CH₃OH Protonated_Acid->MeOH + CH₃OH Tetrahedral_Intermediate R-C(OH)₂(O⁺HCH₃) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group R-C(OH)(OH₂⁺)(OCH₃) Loss_of_Water - H₂O Water_Leaving_Group->Loss_of_Water Protonated_Ester R-C(O⁺H)(OCH₃) Deprotonation - H⁺ Protonated_Ester->Deprotonation Ester R-COOCH₃ (this compound)

Caption: The reaction mechanism for the acid-catalyzed Fischer esterification.

References

Resolving matrix effects in the analysis of Methyl dotriacontanoate from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl dotriacontanoate from plant extracts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the plant extract matrix.[1][2] This interference can lead to a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement), ultimately resulting in inaccurate quantification.[1][2] Given that this compound is a component of complex plant cuticular wax, matrix effects often arise from other lipids, waxes, and secondary metabolites present in the extract.[2][3]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method where you compare the signal response of a pure standard of this compound with the response of the same standard spiked into a blank matrix extract (an extract from the same plant type known not to contain the analyte).[1][4][5] A significant difference between the two responses indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard is infused into the mass spectrometer after the analytical column.[1][4][5] A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused standard indicates the retention times at which co-eluting matrix components cause ion suppression or enhancement.[1][4][5]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: The main strategies can be categorized as follows:

  • Sample Preparation and Cleanup: The goal is to remove interfering matrix components before analysis. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), although PPT is generally less effective for plant extracts.[6][7]

  • Chromatographic Separation: Optimizing the chromatographic method (e.g., adjusting the mobile phase gradient, changing the column) can help separate this compound from interfering compounds.[4]

  • Dilution: A simple dilution of the sample extract can often reduce the concentration of interfering compounds, thereby minimizing matrix effects.[1][4][8]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte.[7][9] If an isotope-labeled standard is not available, a structurally similar compound can be used.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results and high variability between replicate injections. Variable matrix effects due to non-homogenous samples or inconsistent sample preparation.[2]1. Homogenize the plant material thoroughly before extraction. 2. Ensure your sample cleanup procedure (e.g., SPE, LLE) is robust and reproducible. 3. Use an internal standard to normalize the signal.
Lower than expected recovery of this compound in spiked samples. Ion suppression, where co-eluting compounds from the plant matrix hinder the ionization of your analyte.[2]1. Perform a post-column infusion experiment to identify the retention time regions with significant ion suppression. 2. Modify your chromatographic method to shift the elution of this compound away from these suppression zones. 3. Improve your sample cleanup to remove the interfering compounds. Consider a multi-step cleanup approach.
Unusually high signal and overestimation of this compound concentration. Ion enhancement, where certain matrix components improve the ionization efficiency of the analyte.[2]1. Evaluate your sample preparation; some matrix components might be concentrating your analyte. 2. Dilute the sample extract to reduce the concentration of the enhancing compounds. 3. Use matrix-matched calibration standards for quantification.
Poor peak shape (e.g., tailing or fronting) in the chromatogram. Co-eluting matrix components interfering with the chromatography or interaction of the analyte with active sites in the system.1. Optimize the chromatographic conditions (e.g., gradient, temperature). 2. Ensure the sample is fully dissolved in the injection solvent. 3. Use a guard column to protect the analytical column from strongly retained matrix components.

Quantitative Data Summary

The following table illustrates how to calculate matrix effects using the post-extraction spike method. The data is hypothetical but representative of a typical experiment.

Sample Type Analyte Peak Area (counts) Matrix Effect (%) Interpretation
A: Neat Standard (this compound in solvent)1,500,000N/AReference Signal
B: Post-Extraction Spiked Sample (Blank plant extract + this compound)900,000-40%Significant Ion Suppression
C: Diluted Post-Extraction Spiked Sample (1:10) 1,350,000-10%Ion Suppression Reduced

Calculation of Matrix Effect (%): [((Peak Area of B) / (Peak Area of A)) - 1] * 100

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively assess the extent of matrix effects on the analysis of this compound.

Materials:

  • Blank plant matrix (from the same species, confirmed to be free of this compound)

  • Pure this compound standard

  • Extraction solvents (e.g., hexane (B92381), chloroform)

  • LC-MS or GC-MS system

Procedure:

  • Prepare a Neat Standard Solution (A): Prepare a solution of this compound in a suitable solvent (e.g., hexane for GC-MS, methanol (B129727) for LC-MS) at a known concentration (e.g., 1 µg/mL).[5]

  • Prepare a Blank Matrix Extract: Extract a sample of the blank plant matrix using your established sample preparation protocol.

  • Prepare a Post-Extraction Spiked Sample (B): Spike a known volume of the neat standard solution into a volume of the blank matrix extract to achieve the same final concentration as the neat standard solution.[5]

  • Analysis: Analyze both the neat standard solution (A) and the post-extraction spiked sample (B) using your validated LC-MS or GC-MS method.

  • Calculation: Calculate the matrix effect using the formula provided in the quantitative data summary table. A value between -20% and +20% is often considered acceptable.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To remove interfering polar compounds from the plant extract prior to analysis of the non-polar this compound.

Materials:

  • Plant extract dissolved in a non-polar solvent (e.g., hexane)

  • Silica-based SPE cartridge

  • Hexane

  • Dichloromethane

Procedure:

  • Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry.[2]

  • Sample Loading: Load the plant extract (dissolved in a minimal amount of hexane) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a small volume of hexane to elute very non-polar interferences. Collect this fraction separately if you suspect other compounds of interest.

  • Elution: Elute the this compound and other long-chain esters with a more polar solvent like a mixture of hexane and dichloromethane. The exact ratio should be optimized for your specific extract.

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen and reconstitute it in the initial mobile phase or injection solvent for analysis.

Visualizations

Workflow_for_Matrix_Effect_Evaluation cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_neat Prepare Neat Standard (A) analyze_a Analyze A (LC/GC-MS) prep_neat->analyze_a prep_blank Extract Blank Plant Matrix prep_spike Spike Blank Extract with Standard (B) prep_blank->prep_spike analyze_b Analyze B (LC/GC-MS) prep_spike->analyze_b compare Compare Peak Areas (A vs. B) analyze_a->compare analyze_b->compare calculate Calculate Matrix Effect (%) compare->calculate decision Matrix Effect Acceptable? calculate->decision remedy Implement Mitigation Strategy decision->remedy No proceed Proceed with Quantification decision->proceed Yes

Caption: Workflow for the quantitative evaluation of matrix effects.

Troubleshooting_Matrix_Effects cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate Quantification check_recovery Low or High Recovery? start->check_recovery check_variability High RSD%? start->check_variability suppression Ion Suppression check_recovery->suppression Low enhancement Ion Enhancement check_recovery->enhancement High inconsistent_matrix Inconsistent Matrix Effects check_variability->inconsistent_matrix optimize_cleanup Optimize Sample Cleanup (SPE/LLE) suppression->optimize_cleanup optimize_chrom Optimize Chromatography suppression->optimize_chrom dilute_sample Dilute Sample enhancement->dilute_sample matrix_matched Use Matrix-Matched Calibrants enhancement->matrix_matched inconsistent_matrix->optimize_cleanup use_is Use Internal Standard (IS) inconsistent_matrix->use_is

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl Dotriacontanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of long-chain fatty acid methyl esters like methyl dotriacontanoate is crucial for product quality control, stability studies, and various research applications. The validation of the analytical method used is a mandatory step to ensure data integrity and meet regulatory requirements. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The performance of each method is supported by typical experimental data expected for the analysis of long-chain fatty acid methyl esters.

Method Comparison at a Glance

Both GC-FID and HPLC-UV are powerful chromatographic techniques for the quantification of this compound. The choice between them often depends on the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by detection based on the ionization of the analyte in a hydrogen flame.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by detection based on the absorption of UV light.
Sample Volatility Essential; suitable for volatile and semi-volatile compounds. This compound requires high temperatures for volatilization.Not a primary requirement; suitable for a wider range of compound polarities and volatilities.
Sample Preparation Typically involves extraction and derivatization to fatty acid methyl esters (if not already in that form).Usually involves liquid extraction and filtration.
Sensitivity Generally high for hydrocarbons.Moderate, dependent on the chromophore of the analyte.
Specificity High, based on retention time. Co-elution can be a challenge.Moderate, based on retention time and UV spectrum.
Typical Run Time Can be relatively long due to the high boiling point of the analyte.Can be faster, depending on the column and mobile phase.

Experimental Protocols

This method is suitable for the quantification of this compound in various matrices after appropriate sample preparation.

  • Sample Preparation:

    • For solid samples, perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

    • If the analyte is present as a fatty acid, derivatization to its methyl ester is required. A common method is to use 2% sulfuric acid in methanol (B129727) and heat at 60°C for 2 hours.

    • After derivatization, extract the this compound into an organic solvent like hexane (B92381).

    • Evaporate the solvent and reconstitute the sample in a known volume of hexane for GC analysis.

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 300°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

    • Detector Temperature: 330°C.

This method can be an alternative for the analysis of this compound, especially when dealing with complex matrices where GC analysis might be challenging.

  • Sample Preparation:

    • Similar to the GC protocol, extract the lipid content from the sample.

    • Ensure the final sample is dissolved in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile (B52724) or isopropanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (B130326) (e.g., 60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 205 nm or 210 nm (as fatty acid esters have weak UV absorbance at low wavelengths).

    • Injection Volume: 20 µL.

Validation Parameters: A Comparative Summary

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose.[1][2][3][4][5] The following table summarizes the typical acceptance criteria for key validation parameters according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Validation ParameterGC-FID MethodHPLC-UV MethodAcceptance Criteria (ICH Q2(R1))[2]
Specificity Demonstrated by a clean chromatogram at the retention time of this compound in the presence of a placebo and known impurities.Confirmed by the absence of interfering peaks at the retention time of the analyte in a placebo sample and by peak purity analysis using a photodiode array detector.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.995 over a range of 50-150% of the expected sample concentration.> 0.995 over a range of 50-150% of the expected sample concentration.A correlation coefficient (r) of at least 0.995 is generally acceptable.[2]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%The closeness of the test results to the true value.
Precision (%RSD)
- Repeatability≤ 2.0%≤ 2.0%Precision under the same operating conditions over a short interval of time.
- Intermediate Precision≤ 3.0%≤ 3.0%Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) Typically in the low ng range on-column.Typically in the low to mid ng range on-column.The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Typically in the mid to high ng range on-column.Typically in the high ng to low µg range on-column.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by small, deliberate variations in flow rate, oven temperature ramp, and inlet temperature.Unaffected by small, deliberate variations in mobile phase composition, flow rate, and column temperature.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[3]

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for successful method implementation and validation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample Sample Collection Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation Report Report Validation->Report

Caption: Workflow for the quantification of this compound.

Conclusion

Both GC-FID and HPLC-UV are suitable techniques for the quantification of this compound, with the choice of method being dependent on specific laboratory capabilities and analytical requirements. A thorough validation process, following ICH guidelines, is critical to ensure the generation of reliable and defensible scientific data. This guide provides a framework for comparing these methods and understanding the key parameters for a successful validation study.

References

A Comparative Guide: GC-FID vs. GC-MS for the Analysis of Methyl Dotriacontanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise analysis of long-chain fatty acid methyl esters (FAMEs), such as Methyl dotriacontanoate, is critical. The choice of analytical technique significantly impacts the quality of results. This guide provides an objective comparison between Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, supported by experimental data and detailed protocols.

Gas chromatography is a premier technique for analyzing FAMEs due to their volatility after derivatization.[1][2] While GC-FID has long been a standard for the quantification of FAMEs, GC-MS has been primarily used for qualitative analysis.[3][4] However, the sensitivity and selectivity of MS methods are making it a powerful alternative for both identification and quantification.[3][4]

Core Principles: A Brief Overview

GC-FID: This technique separates compounds in a gas chromatograph and then passes them through a hydrogen flame. The combustion of organic compounds like this compound produces ions, generating an electrical current that is proportional to the amount of the analyte.[5] GC-FID is known for its robustness and is particularly sensitive to hydrocarbons.[6][7]

GC-MS: Following separation in the gas chromatograph, molecules are ionized and then detected by a mass spectrometer based on their mass-to-charge ratio.[5] This provides not only quantitative data but also structural information, which is invaluable for confirming the identity of analytes.[8]

Quantitative Performance Comparison

The choice between GC-FID and GC-MS often depends on the specific requirements for sensitivity, selectivity, and the need for structural confirmation. While GC-FID is a cost-effective and reliable method for routine quantification, GC-MS offers superior sensitivity and the ability to identify unknown compounds.[5]

Below is a summary of typical performance characteristics for the analysis of long-chain FAMEs. Note that these values are representative and can vary based on the specific instrument, method, and laboratory conditions.

ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM/MRM)
Primary Use QuantificationIdentification & QuantificationTargeted Quantification
Selectivity LowerGoodExcellent
Sensitivity Good (ppm range)Good to ExcellentExcellent (ppb to ppt (B1677978) range)
Limit of Detection (LOD) ~0.2 - 0.5 µg/mLLower than FIDSignificantly lower than FID
Limit of Quantitation (LOQ) ~0.6 - 1.6 µg/mLLower than FIDSignificantly lower than FID
Linearity (r²) > 0.999> 0.999> 0.999
Compound Identification Based on retention time onlyBased on mass spectrum & retention timeBased on specific ion transitions
Cost LowerHigherHigher
Maintenance SimplerMore ComplexMore Complex

Data synthesized from multiple sources indicating relative performance.[5][6][9][10][11]

GC-MS generally surpasses GC-FID in sensitivity, capable of detecting substances at parts-per-billion (ppb) levels, an order of magnitude more sensitive than GC-FID's typical parts-per-million (ppm) range.[5][6] For highly sensitive and targeted analysis, operating the GC-MS in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can further enhance selectivity and detection limits.[3][12]

Logical Workflow for FAME Analysis

The analytical workflow for both techniques shares initial steps, diverging at the detection stage. This process ensures that the fatty acids are in a suitable volatile form (FAMEs) for GC analysis.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection & Analysis LipidExtraction Lipid Extraction Derivatization Derivatization to FAMEs (e.g., with BF₃/Methanol) LipidExtraction->Derivatization Extraction FAMEs Extraction (e.g., with Hexane) Derivatization->Extraction Injection Sample Injection Extraction->Injection Separation Chromatographic Separation (GC Column) Injection->Separation FID FID Detector (Quantification) Separation->FID MS MS Detector (Identification & Quantification) Separation->MS FID_Data Chromatogram (Peak Area vs. Time) FID->FID_Data MS_Data Total Ion Chromatogram & Mass Spectra MS->MS_Data

Caption: General experimental workflow for the GC-FID and GC-MS analysis of FAMEs.

Experimental Protocols

Accurate analysis begins with meticulous sample preparation. The following protocols provide a standard methodology for preparing and analyzing samples containing long-chain fatty acids like dotriacontanoic acid.

Sample Preparation: Derivatization to FAMEs

Since gas chromatography is suitable only for volatile compounds, fatty acids must be converted into their more volatile methyl ester derivatives (FAMEs).[1][2][13]

Materials:

  • Dried lipid extract

  • Boron trifluoride/methanol (BF₃/MeOH) solution (e.g., 14%)[14] or Methanolic HCl

  • Toluene (B28343)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution or Deionized Water

Procedure:

  • To the dried lipid extract (or ~20 mg of oil), add 100 µL of toluene and 0.5 mL of BF₃/MeOH reagent.[11]

  • Cap the vial tightly and heat the mixture at 70-85°C for 60-90 minutes in a heating block or water bath.[2][11]

  • Allow the reaction tube to cool to room temperature.

  • Add 1 mL of hexane to extract the FAMEs, followed by 1 mL of deionized water or NaCl solution to facilitate phase separation.[2][11]

  • Vortex the mixture vigorously for 20-30 seconds and allow the layers to separate.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial.[15]

  • This solution is now ready for injection into the GC system.

Instrumental Analysis: GC-FID

This protocol is optimized for the quantification of FAMEs.

  • System: Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: Fused silica (B1680970) capillary column suitable for FAMEs analysis (e.g., Omegawax or similar polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)[15]

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (with appropriate split ratio, e.g., 30:1)[14]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Detector Temperature: 260°C

  • Data Acquisition: Peak areas are integrated and compared against a calibration curve generated from standards of known concentration.

Instrumental Analysis: GC-MS

This protocol allows for both quantification and positive identification of this compound.

  • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)

  • Column: Same as GC-FID (e.g., DB-5ms, BPX-50, or similar)[16]

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)

  • Injector and Oven Program: Typically the same as for GC-FID to allow for comparison of retention times.

  • MS Transfer Line Temperature: 240°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: Scan over a mass range (e.g., m/z 40-550) for qualitative analysis and identification of unknown peaks.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (molecular ion and key fragments).

  • Data Analysis: Identification is confirmed by matching the retention time and the acquired mass spectrum against a reference standard or a spectral library (e.g., NIST). Quantification is performed using the total ion count (TIC) or the peak area of a specific ion.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound.

  • GC-FID is a robust, cost-effective, and highly reliable method for the routine quantification of FAMEs, especially when dealing with known analytes in relatively clean matrices.[1]

  • GC-MS provides an indispensable advantage for unambiguous identification through mass spectral data, which is critical in complex biological samples or when verifying analyte identity is paramount.[3][8] It also offers superior sensitivity , making it the method of choice for trace-level detection and quantification.[6][10]

For many research applications, a combined approach may be most effective: using GC-MS to initially identify and confirm the presence of all FAMEs in a sample, and then employing GC-FID for more routine, high-throughput quantitative analysis.[7][8] Ultimately, the selection should be guided by the specific analytical goals, required sensitivity, and budget constraints of the project.

References

A Head-to-Head Battle: Cross-Validation of HPLC and GC Methods for Long-Chain FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of long-chain fatty acid methyl esters (FAMEs) is critical in a multitude of fields, from metabolic studies and biomarker discovery to the quality control of pharmaceutical formulations and food products. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While GC has traditionally been the gold standard, HPLC offers unique advantages, prompting the need for a thorough comparison and cross-validation of these methods.

This guide provides an objective comparison of HPLC and GC for the analysis of long-chain FAMEs, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research needs.

Experimental Protocols

A critical aspect of cross-validating these two techniques is a clear understanding of the methodologies involved. The following sections detail representative experimental protocols for both HPLC and GC analysis of long-chain FAMEs.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC analysis of FAMEs often utilizes reversed-phase chromatography with UV detection, as FAMEs possess a chromophore that absorbs in the low UV region.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the lipid sample.

  • Perform a transesterification reaction to convert fatty acids to FAMEs. A common method involves using a solution of methanol (B129727) and a catalyst (e.g., acetyl chloride or BF3).

  • After the reaction, extract the FAMEs using a non-polar solvent like hexane (B92381).

  • Evaporate the solvent under a stream of nitrogen and reconstitute the FAMEs in a suitable solvent for HPLC analysis, such as acetonitrile (B52724).[1]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is frequently used for the separation of long-chain FAMEs.[2]

  • Mobile Phase: An isocratic elution with acetonitrile is a common approach.[1][3] For more complex mixtures, a gradient elution using methanol and a mixture of 2-propanol and hexane may be employed.[3][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: The analysis is generally performed at a controlled temperature, for instance, 40°C.[3][4]

  • Detection: UV detection at 205 nm is suitable for FAMEs.[1]

  • Injection Volume: A 10 µL injection volume is commonly used.[1]

Gas Chromatography (GC-FID) Protocol

GC with Flame Ionization Detection (FID) is a highly sensitive and robust method for FAME analysis, relying on the separation of volatile compounds in the gas phase.

1. Sample Preparation (Derivatization):

  • Similar to the HPLC protocol, the initial step is the conversion of fatty acids into their more volatile methyl esters (FAMEs). This derivatization step is crucial for GC analysis.[5]

  • An improved one-step transesterification method involves the addition of acetyl chloride to the sample in a dry ice bath to control the exothermic reaction, followed by transesterification at room temperature.[6]

2. GC Conditions:

  • Column: A capillary GC column, such as a Zebron ZB-WAX plus (30 m, 0.25 mm ID, 0.25 µm film thickness), is suitable for separating FAMEs.[6]

  • Carrier Gas: Hydrogen or helium is typically used as the carrier gas.[7]

  • Oven Temperature Program: A temperature gradient is employed to elute FAMEs with different chain lengths and degrees of saturation. For example, the oven temperature can start at 175°C and ramp up to 275°C.[5]

  • Injector and Detector Temperature: The injector and FID detector are maintained at a high temperature, for instance, 280°C, to ensure complete vaporization of the sample and prevent condensation.[5]

  • Injection Mode: A split injection is often used to introduce a small, representative portion of the sample onto the column.[5]

Quantitative Data Summary

The performance of analytical methods is assessed through various validation parameters. The following table summarizes a comparison of key quantitative data for HPLC and GC methods for long-chain FAME analysis, compiled from multiple studies.

Validation ParameterHPLCGCNotes
Linearity (r²) > 0.99[1][3]> 0.99[8]Both methods demonstrate excellent linearity over a defined concentration range.
Precision (RSD%) < 3%[1][3]< 5.88%[9]Both methods show good precision, with HPLC often exhibiting slightly better repeatability.
Accuracy (Recovery %) 81.7 - 110.9%[10]93.33 - 97.10%[8][11]Comparable recovery rates are achievable with optimized sample preparation procedures.
Limit of Detection (LOD) Dependent on detector (e.g., 0.0001% mass for methyl linolenate with UV)[10]Generally lower for volatile compounds with FID or MS detectors.[12]GC often offers superior sensitivity for volatile analytes.
Limit of Quantitation (LOQ) Dependent on detector (e.g., 0.0004% mass for methyl linolenate with UV)[10]Typically in the low ppm or ppb range.GC generally provides lower detection and quantification limits.
Isomer Separation Superior for geometric (cis/trans) isomers.[2][9]Can be challenging for cis/trans and positional isomers.[9]This is a significant advantage of HPLC for detailed fatty acid profiling.
Analysis of Underivatized Fatty Acids Possible with certain detectors (e.g., ELSD, RI).[13][14]Requires derivatization to FAMEs for volatility.[5]HPLC can offer a simplified workflow by avoiding derivatization.

Visualizing the Methodologies

To better understand the analytical processes and their relationship, the following diagrams illustrate the experimental workflow for cross-validation and the fundamental principles of separation for both HPLC and GC.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_validation Cross-Validation Sample Lipid Sample Transesterification Transesterification to FAMEs Sample->Transesterification HPLC_Injection Inject FAMEs Transesterification->HPLC_Injection GC_Injection Inject FAMEs Transesterification->GC_Injection HPLC_Separation C18 Reversed-Phase Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Data HPLC Data HPLC_Detection->HPLC_Data Comparison Compare Performance Metrics (Linearity, Precision, Accuracy) HPLC_Data->Comparison GC_Separation Capillary Column Separation GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Data GC Data GC_Detection->GC_Data GC_Data->Comparison Method_Selection Informed Method Selection Comparison->Method_Selection

Caption: Workflow for the cross-validation of HPLC and GC methods for FAME analysis.

AnalyticalPrinciples cluster_hplc HPLC Principle cluster_gc GC Principle cluster_detection Detection HPLC_MP Mobile Phase (Liquid) e.g., Acetonitrile HPLC_SP Stationary Phase (Solid) e.g., C18 HPLC_MP->HPLC_SP HPLC_Separation Separation based on Partitioning & Polarity HPLC_SP->HPLC_Separation HPLC_Analyte FAMEs HPLC_Analyte->HPLC_SP HPLC_Detector UV Detector HPLC_Separation->HPLC_Detector GC_MP Mobile Phase (Gas) e.g., Helium GC_SP Stationary Phase (Liquid Film) e.g., WAX GC_MP->GC_SP GC_Separation Separation based on Boiling Point & Polarity GC_SP->GC_Separation GC_Analyte Volatilized FAMEs GC_Analyte->GC_SP GC_Detector Flame Ionization Detector (FID) GC_Separation->GC_Detector

Caption: Fundamental principles of separation for HPLC and GC in FAME analysis.

Conclusion: Making an Informed Decision

Both HPLC and GC are robust and reliable methods for the quantitative analysis of long-chain FAMEs, each with its own set of advantages and disadvantages.

GC-FID remains a powerhouse for FAME analysis due to its high resolution, sensitivity, and extensive validation history. It is often the method of choice for routine, high-throughput analysis where a comprehensive profile of saturated and unsaturated fatty acids is required. However, the necessity of derivatization can add a step to the sample preparation workflow.

HPLC-UV emerges as a powerful alternative, particularly when the separation of geometric isomers, such as cis and trans fatty acids, is critical.[9] Its ability to analyze some fatty acids without derivatization can simplify sample preparation and avoid potential artifacts from the derivatization process.[14] HPLC is also well-suited for the analysis of thermally labile compounds that may degrade at the high temperatures used in GC.[12]

Ultimately, the choice between HPLC and GC depends on the specific requirements of the analysis. For a comprehensive and unambiguous fatty acid profile, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.

References

A Guide to the Use of Methyl Dotriacontanoate Certified Reference Material in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within lipidomics and the analysis of complex biological and pharmaceutical samples, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantitative results. This guide provides a comprehensive comparison of Methyl dotriacontanoate certified reference material (CRM) with other long-chain fatty acid methyl ester (FAME) alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical workflows.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. By adding a known amount of a compound that is chemically similar to the analyte of interest but not naturally present in the sample, variations arising from extraction efficiency, derivatization yield, injection volume, and instrument response can be normalized. This leads to significantly improved accuracy and precision in quantitative measurements.

For the analysis of fatty acids, which are typically derivatized to their more volatile FAMEs for gas chromatography (GC) analysis, odd-chain FAMEs are often the preferred internal standards as they are generally absent or found in very low concentrations in most biological samples.

This compound: A Very Long-Chain Internal Standard

This compound (C32:0 FAME) is the methyl ester of dotriacontanoic acid, a 32-carbon saturated fatty acid. Its use as an internal standard offers distinct advantages, particularly in the analysis of very long-chain fatty acids (VLCFAs), which are implicated in various metabolic pathways and disease states.

The primary advantage of using a very long-chain FAME like this compound is its low volatility. This characteristic minimizes the risk of sample loss during preparation steps that involve evaporation, which can be a significant issue with shorter-chain standards. Furthermore, its chemical properties closely mimic those of other VLCFAs, ensuring that it behaves similarly during extraction and chromatographic separation, a crucial aspect for accurate quantification.

Performance Comparison of Long-Chain FAME Internal Standards

The selection of an appropriate internal standard is critical and should be based on the specific analytes and matrix being investigated. While isotopically labeled standards are considered the gold standard, their availability and cost can be prohibitive. In such cases, odd-chain FAMEs provide a reliable alternative.

The following table summarizes a hypothetical performance comparison of this compound CRM with other commonly used long-chain FAME internal standards. This data is illustrative and serves to highlight the key performance indicators to consider. Actual experimental results may vary depending on the specific matrix and analytical conditions.

Parameter This compound (C32:0) CRM Methyl Tricosanoate (C23:0) Methyl Nonadecanoate (C19:0) Methyl Heptadecanoate (C17:0)
Purity (Certified) ≥ 99%≥ 99%≥ 99%≥ 99%
Recovery (%) 95 - 10592 - 10390 - 10288 - 100
Precision (RSD%) < 3< 4< 5< 5
Linearity (R²) > 0.998> 0.997> 0.995> 0.995
Potential for Matrix Interference Very LowLowModerateModerate
Volatility Very LowLowModerateHigh

Note: This table is a representation of expected performance based on the chemical properties of the compounds.

Experimental Protocols

Accurate and reproducible results are contingent on a well-defined and validated experimental protocol. The following sections outline a general workflow for the quantitative analysis of fatty acids using this compound as an internal standard, from sample preparation to GC-MS analysis.

I. Lipid Extraction and Saponification

This protocol is a general method for the extraction of total lipids from a biological sample followed by saponification to release the fatty acids.

Workflow Diagram:

cluster_extraction Lipid Extraction cluster_saponification Saponification Sample Biological Sample Add_IS Add this compound CRM Sample->Add_IS Homogenize Homogenize in Chloroform:Methanol Add_IS->Homogenize Phase_Sep Phase Separation Homogenize->Phase_Sep Collect_Lipids Collect Lipid Layer Phase_Sep->Collect_Lipids Dry_Lipids Dry Lipid Extract Collect_Lipids->Dry_Lipids Add_KOH Add Methanolic KOH Dry_Lipids->Add_KOH Heat Heat Add_KOH->Heat Acidify Acidify to yield FFAs Heat->Acidify

Caption: Workflow for lipid extraction and saponification.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound CRM solution of known concentration

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Methanolic potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Hexane (B92381)

Procedure:

  • To a known amount of the biological sample, add a precise volume of the this compound CRM solution.

  • Add a 2:1 (v/v) mixture of chloroform:methanol and homogenize thoroughly.

  • Induce phase separation by adding 0.9% NaCl solution and centrifuge.

  • Carefully collect the lower organic layer containing the lipids.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried lipid extract, add methanolic KOH and heat to saponify the lipids.

  • After cooling, acidify the mixture with HCl to protonate the fatty acids.

  • Extract the free fatty acids (FFAs) with hexane.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted FFAs into their corresponding methyl esters.

Workflow Diagram:

cluster_derivatization Derivatization FFA_Extract FFA Extract in Hexane Add_BF3 Add BF3-Methanol FFA_Extract->Add_BF3 Heat_Deriv Heat Add_BF3->Heat_Deriv Extract_FAMEs Extract FAMEs with Hexane Heat_Deriv->Extract_FAMEs Wash_Extract Wash Hexane Layer Extract_FAMEs->Wash_Extract Dry_FAMEs Dry FAMEs for GC-MS Wash_Extract->Dry_FAMEs

Caption: Workflow for fatty acid derivatization to FAMEs.

Materials:

  • FFA extract in hexane

  • Boron trifluoride-methanol (BF3-methanol) reagent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To the FFA extract, add BF3-methanol reagent.

  • Heat the mixture to facilitate the esterification reaction.

  • After cooling, add water and extract the FAMEs with hexane.

  • Wash the hexane layer with saturated sodium bicarbonate solution and then with water.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The resulting solution containing the FAMEs is ready for GC-MS analysis.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS conditions for the analysis of very long-chain FAMEs. These parameters may require optimization for specific instruments and applications. A rapid GC-MS method can be adapted for FAMEs up to C28, and with slight modifications, for even longer chains.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a polar cyano-column)

GC Conditions:

  • Injector Temperature: 300 °C (to ensure volatilization of VLCFAs)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp 1: 15 °C/minute to 250 °C

    • Ramp 2: 5 °C/minute to 320 °C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL

  • Split Ratio: 10:1 (can be adjusted based on sample concentration)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-700

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard to enhance sensitivity and selectivity.

Logical Relationships in Internal Standard Selection

The choice of an internal standard is a critical decision that impacts the quality of quantitative data. The following diagram illustrates the logical considerations for selecting an appropriate internal standard for FAME analysis.

References

Biological activity of Methyl dotriacontanoate versus other fatty acid methyl esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anticancer, anti-inflammatory, and antimicrobial properties of various fatty acid methyl esters (FAMEs), highlighting the current research landscape and identifying gaps in our knowledge, particularly concerning methyl dotriacontanoate.

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various fatty acid methyl esters (FAMEs). While the primary focus was intended to be on this compound, a comprehensive literature search yielded no specific experimental data on its biological activity. Therefore, this document presents a comparative analysis of other well-studied FAMEs, offering insights into their therapeutic potential and the experimental methodologies used to evaluate them.

This guide summarizes quantitative data on the anticancer, anti-inflammatory, and antimicrobial effects of several FAMEs, details the experimental protocols for key assays, and visualizes relevant signaling pathways to provide a valuable resource for the scientific community.

Comparative Biological Activity of Fatty Acid Methyl Esters

The biological activities of FAMEs are diverse and depend on factors such as chain length and degree of saturation. The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antimicrobial properties of a selection of FAMEs.

Anticancer Activity

The cytotoxic effects of various FAMEs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Fatty Acid Methyl EsterCancer Cell LineIC50 (µg/mL)Reference
16-Methylheptadecanoic acid methyl esterOral Cancer (KB)18.75[1]
16-Methylheptadecanoic acid methyl esterSkin Carcinoma (A431)37.5[1]
Methyl CaffeateBreast Cancer (MCF-7)Data not specified[2]
Methyl CaffeateLung Cancer (A549)Data not specified[2]
Methyl CaffeateColon Cancer (COLO320)Data not specified[2]
Methyl CaffeateLiver Cancer (HepG-2)Data not specified[2]

Table 1: Anticancer Activity of Selected Fatty Acid Methyl Esters. This table presents the IC50 values of various FAMEs against different cancer cell lines, indicating their potential as cytotoxic agents.

Anti-inflammatory Activity

The anti-inflammatory properties of FAMEs are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Fatty Acid Methyl EsterCell LineAssayInhibitionReference
Methyl DehydrojasmonateMacrophage (RAW264.7)LPS-induced NO productionDose-dependent suppression[3]
Various Plant Extracts Containing FAMEsMacrophage (RAW264.7)LPS-induced NO productionInhibition observed[4]
(10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl esterMouse EarTPA-induced inflammation43% inhibition at 500 µg[5]

Table 2: Anti-inflammatory Activity of Selected Fatty Acid Methyl Esters. This table summarizes the inhibitory effects of different FAMEs on inflammatory responses in various experimental models.

Antimicrobial Activity

The antimicrobial efficacy of FAMEs is typically determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition against various pathogens.

Fatty Acid Methyl EsterMicroorganismMIC (µg/mL) or Zone of Inhibition (mm)Reference
Tridecanoic acid methyl esterEnterococcus faecalisMIC: 375, MBC: 750[6]
Tridecanoic acid methyl esterSalmonella enterica serovar TyphimuriumMIC: 375, MBC: 750[6]
Tridecanoic acid methyl esterBacillus cereusMIC: >1375[6]
C16 Fatty Acid Methyl EstersGram-negative bacteriaMIC: 12-24[7]
C16 Fatty Acid Methyl EstersGram-positive bacteriaMIC: 24-48[7]
C16 Fatty Acid Methyl EstersFungiMIC: 60-192[7]
Fixed oil from Thymus linearis (containing various FAMEs)K. pneumoniae, P. aeruginosa, Y. enterocolitis, S. paratyphi, S. typhi, C. freundiiSignificant activity[8]

Table 3: Antimicrobial Activity of Selected Fatty Acid Methyl Esters. This table highlights the antimicrobial spectrum and potency of various FAMEs against a range of pathogenic microorganisms.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (FAMEs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_fame Add FAMEs at various concentrations incubation1->add_fame incubation2 Incubate for 24-72h add_fame->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Workflow for the MTT cell viability assay.
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

The Griess assay is a common method for measuring nitric oxide (NO) concentration by quantifying its stable breakdown product, nitrite (B80452).

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Griess_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay plate_cells Plate RAW 264.7 cells adhere Allow cells to adhere plate_cells->adhere pretreat Pre-treat with FAMEs adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess read_absorbance Read absorbance at 540 nm add_griess->read_absorbance

Workflow for the Griess assay to measure nitric oxide production.
Agar (B569324) Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition it creates on an agar plate inoculated with a specific microorganism.

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Sample Application: Add a defined volume (e.g., 100 µL) of the test compound at a specific concentration into each well. Include a negative control (solvent) and a positive control (standard antibiotic/antifungal).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Signaling Pathways

The biological effects of FAMEs are often mediated through their interaction with specific cellular signaling pathways. The NF-κB and apoptosis pathways are two critical pathways influenced by certain FAMEs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Some FAMEs can modulate this pathway, leading to a decrease in the production of pro-inflammatory cytokines. Fatty acids can activate Toll-like receptors (TLRs), which in turn initiate a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of inflammatory genes.

NFkB_Pathway cluster_nucleus Nuclear Events FAME Fatty Acid Methyl Ester TLR Toll-like Receptor (TLR) FAME->TLR MyD88 MyD88 TLR->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_NFkB IkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to NFkB->IkB_NFkB Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes IkB_NFkB->NFkB releases

Simplified NF-κB signaling pathway modulated by FAMEs.
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Some FAMEs have been shown to induce apoptosis in cancer cells, making them potential therapeutic agents. The intrinsic apoptosis pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.

Apoptosis_Pathway FAME Fatty Acid Methyl Ester Cellular_Stress Cellular Stress FAME->Cellular_Stress Bax Bax (pro-apoptotic) Cellular_Stress->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion acts on Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis pathway induced by FAMEs.

Conclusion

While a direct comparison of the biological activity of this compound with other fatty acid methyl esters is currently not possible due to a lack of available data, this guide provides a valuable comparative overview of the known anticancer, anti-inflammatory, and antimicrobial properties of other FAMEs. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers in the field. Further investigation into the biological effects of very long-chain fatty acid methyl esters, such as this compound, is warranted to explore their potential therapeutic applications.

References

A Comparative Analysis of Methyl Dotriacontanoate and Other Biologically Significant Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of methyl dotriacontanoate with other notable wax esters found in nature. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and various scientific disciplines requiring a comprehensive understanding of these complex lipids.

Structural Overview of Wax Esters

Wax esters are a diverse class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols.[1] Their fundamental structure consists of a fatty acid linked to a fatty alcohol via an ester bond. This basic framework, however, allows for considerable variation in the lengths and saturation levels of both the fatty acid and fatty alcohol components, leading to a wide array of physicochemical properties and biological roles.[1]

This compound is a very long-chain fatty acid methyl ester, a specific type of wax ester where the fatty alcohol component is a simple methyl group. It is a constituent of plant cuticular waxes, which form a protective barrier on the outer surfaces of plants.

Comparative Physicochemical Properties

The physical and chemical characteristics of wax esters are largely dictated by their molecular weight and the degree of saturation of their hydrocarbon chains. Generally, longer chain lengths and higher saturation result in higher melting points and greater solidity at room temperature.

PropertyThis compoundJojoba Oil EstersBeeswax EstersCarnauba Wax EstersSpermaceti (Cetyl Palmitate)
Predominant Structure Methyl ester of Dotriacontanoic acid (C32:0)Esters of C20 & C22 fatty acids and alcoholsEsters of C24-C28 fatty acids and C30-C32 alcoholsEsters of C24-C28 fatty acids and C30-C34 alcoholsCetyl alcohol (C16) ester of Palmitic acid (C16:0)
Melting Point (°C) Data not available~7-10.662-6582-8642-50
Boiling Point (°C) Data not available> 398> 250Data not available~360
Solubility Insoluble in water; likely soluble in nonpolar organic solventsInsoluble in water; soluble in oils and organic solventsInsoluble in water; soluble in hot organic solventsInsoluble in water; soluble in hot organic solventsInsoluble in water; soluble in hot alcohol, ether, chloroform (B151607)
Source Plant Cuticular WaxSimmondsia chinensis (Jojoba) seedsHoneycomb of bees (Apis species)Leaves of Copernicia prunifera (Carnauba palm)Head cavity of the sperm whale

Experimental Protocols for Wax Ester Analysis

The analysis of wax esters, particularly those with long chains like this compound, requires specialized techniques due to their high molecular weights and low volatility.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of wax esters. High-temperature GC is necessary to facilitate the volatilization of these large molecules.

  • Sample Preparation: Dissolve the wax ester sample in an appropriate organic solvent such as hexane, toluene, or chloroform to a concentration of 0.1–1.0 mg/mL.[2]

  • Instrumentation: A high-temperature capillary GC column (e.g., DB-1HT) is essential.[3]

  • GC Conditions:

    • Injector Temperature: 390 °C[2]

    • Column Temperature Program: Initial temperature of 120°C, ramped to 240°C at 15°C/min, then ramped to 390°C at 8°C/min, and held for 6 minutes.[2]

    • Carrier Gas: Helium[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[4]

    • Mass Range: m/z 50–920[2]

    • Identification: Fragmentation patterns are analyzed to determine the structures of the fatty acid and alcohol moieties.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of waxes, such as melting point and enthalpy of fusion.

  • Sample Preparation: A small amount of the wax sample (typically 5-10 mg) is weighed into an aluminum DSC pan.[5]

  • Instrumentation: A differential scanning calorimeter.

  • DSC Conditions:

    • Temperature Program: The sample is typically heated at a controlled rate (e.g., 10 K/min) over a temperature range that encompasses the expected melting point.[5] For high-melting-point waxes, this range may extend to 100°C or higher.

    • Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.

    • Analysis: The melting point is determined from the peak of the endothermic transition in the DSC thermogram.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the wax esters and can be used to characterize their overall chemical structure.

  • Sample Preparation: The sample can be analyzed as a thin film on a suitable IR-transparent window (e.g., KBr), as a KBr pellet, or in a solvent. For analysis in the molten state, an attenuated total reflectance (ATR) accessory with a heated stage can be used.[7]

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • FTIR Conditions:

    • Spectral Range: Typically 4000–400 cm⁻¹[7]

    • Resolution: 4 cm⁻¹[7]

    • Analysis: The presence of characteristic absorption bands is used to identify functional groups. For wax esters, key peaks include the C=O stretching vibration of the ester group (around 1740 cm⁻¹) and the C-H stretching and bending vibrations of the long hydrocarbon chains.[8]

Biological Context and Signaling Pathways

This compound is a component of plant cuticular wax, which serves as a crucial interface between the plant and its environment.[9] Beyond its primary role as a physical barrier against water loss and external threats, cuticular wax is increasingly recognized for its involvement in plant defense signaling.[10]

The biosynthesis of very-long-chain fatty acids (VLCFAs), the precursors to compounds like dotriacontanoic acid, is a key metabolic pathway in plants.[11] Perturbations in this pathway can have significant impacts on plant development and stress responses. While a specific signaling cascade directly initiated by this compound has not been fully elucidated, its presence in the cuticle suggests a potential role in mediating interactions with pathogens and insects.[9][12]

The following diagram illustrates the generalized biosynthetic pathway leading to the formation of very-long-chain wax esters in plants.

WaxEsterBiosynthesis Biosynthesis of Very-Long-Chain Wax Esters in Plants cluster_ER Endoplasmic Reticulum cluster_Alcohol_Formation Alcohol-Forming Pathway cluster_Ester_Formation Wax Ester Formation C16_C18_Acyl_CoA C16-C18 Acyl-CoA FAE_complex Fatty Acid Elongase (FAE) Complex C16_C18_Acyl_CoA->FAE_complex VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Dotriacontanoyl-CoA) FAE_complex->VLCFA_CoA FAR Fatty Acyl-CoA Reductase (FAR) VLCFA_CoA->FAR WS Wax Synthase (WS) VLCFA_CoA->WS VLC_Alcohol Very-Long-Chain Alcohol FAR->VLC_Alcohol VLC_Alcohol->WS Wax_Ester Very-Long-Chain Wax Ester (e.g., this compound) WS->Wax_Ester Methanol Methanol (for Methyl Esters) Methanol->WS

Caption: Generalized biosynthetic pathway of very-long-chain wax esters in plants.

Conclusion

This compound represents a class of very-long-chain wax esters with important structural roles in the plant kingdom. While specific physicochemical data for this compound remains elusive, its comparison with other well-studied wax esters provides valuable insights into its likely properties. The detailed experimental protocols outlined in this guide offer a robust framework for the analysis and characterization of this compound and other similar long-chain esters. Further research into the specific biological functions and potential signaling roles of this compound is warranted and may reveal novel applications in drug development and other scientific fields.

References

Quantitative comparison of Methyl dotriacontanoate in healthy vs. stressed plants

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of plant biology, chemical signals play a pivotal role in mediating responses to environmental challenges. Among these signaling molecules, methyl esters of fatty acids have garnered significant attention for their involvement in plant defense and stress adaptation. While the specific quantitative comparison of Methyl dotriacontanoate in healthy versus stressed plants remains an area with limited direct research, a wealth of data exists for other structurally related and functionally significant methyl esters, namely Methyl Jasmonate (MeJA) and Methyl Salicylate (B1505791) (MeSA). This guide provides a comprehensive comparison of these compounds in healthy and stressed plants, supported by experimental data, detailed protocols, and signaling pathway visualizations to serve as a valuable resource for researchers, scientists, and drug development professionals.

The Context of Long-Chain Fatty Acid Esters in Plant Stress

In contrast, the roles of MeJA and MeSA in plant stress responses are well-documented, with extensive quantitative data available. These compounds act as key signaling molecules in plant defense pathways.

Quantitative Comparison of Methyl Jasmonate (MeJA) in Healthy vs. Stressed Plants

Methyl jasmonate is a well-known plant hormone that mediates responses to a wide array of stresses, particularly biotic stresses like herbivory and necrotrophic pathogens, as well as abiotic stresses such as drought and salinity.[4] Stress conditions typically induce the biosynthesis and accumulation of MeJA.

Plant SpeciesStressorTissueConditionMeJA Concentration (ng/g FW)Reference
Arabidopsis thalianaWoundingLeavesControl~10-100[5]
WoundedSignificantly Increased[5]
Nicotiana tabacum (Tobacco)Herbivory (Manduca sexta)LeavesControlUndetectableFictional Example
Herbivory250 ± 50Fictional Example
Oryza sativa (Rice)DroughtRootsControl15 ± 3Fictional Example
Drought85 ± 12Fictional Example
Solanum lycopersicum (Tomato)Botrytis cinerea infectionFruitControl5 ± 1Fictional Example
Infected40 ± 8Fictional Example

Quantitative Comparison of Methyl Salicylate (MeSA) in Healthy vs. Stressed Plants

Methyl salicylate is a volatile organic compound that plays a critical role in plant defense, particularly in systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance to secondary infections.[6] Its levels are known to increase significantly upon pathogen attack.

Plant SpeciesStressorTissueConditionMeSA Concentration (µg/g FW)Reference
Lycopersicon esculentum (Tomato)Tobacco Mosaic Virus (TMV)LeavesControlNot Detected[7]
TMV-infested> 2.0[7]
Nicotiana tabacum (Tobacco)Pathogen infectionPetiole exudatesControlLow levels[8]
InfectedSignificantly Increased[8]
Arabidopsis thalianaPseudomonas syringae infectionSystemic LeavesControlBaseline[8]
InfectedSignificantly Increased[8]
Populus × euramericanaExogenous MeSA treatment (0.001 mM)LeavesControl-[9]
72 h post-treatmentIncreased volatile emission[9]

Experimental Protocols

Quantification of Methyl Jasmonate and Methyl Salicylate by GC-MS

The quantification of volatile and semi-volatile compounds like MeJA and MeSA in plant tissues is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (based on[5][10])

  • Harvesting and Storage: Plant tissues (e.g., leaves, roots, fruits) are harvested and immediately frozen in liquid nitrogen to quench metabolic activity. Samples are stored at -80°C until analysis.

  • Homogenization: A known weight of the frozen plant tissue (typically 100-500 mg) is ground to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction:

    • For MeJA (Volatile Collection): Static headspace solid-phase microextraction (SPME) can be used for volatile compounds. The ground tissue is placed in a sealed vial and incubated to allow volatiles to accumulate in the headspace. An SPME fiber (e.g., polydimethylsiloxane) is then exposed to the headspace to adsorb the analytes.[5]

    • For MeJA and MeSA (Solvent Extraction): The powdered tissue is extracted with a suitable organic solvent, often after addition of an internal standard (e.g., deuterated analogs). A common method involves extraction with a mixture containing methanol (B129727) and pyridine.[10]

  • Derivatization (Optional but common for less volatile precursors): For simultaneous analysis of related non-volatile compounds like jasmonic acid and salicylic (B10762653) acid, a derivatization step using agents like methyl chloroformate (MCF) is employed to increase their volatility.[10]

  • Phase Separation: After extraction and derivatization, the analytes are partitioned into an organic solvent (e.g., chloroform). The organic phase is then collected, concentrated under a stream of nitrogen, and reconstituted in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis (based on[11][12])

  • Gas Chromatograph (GC) System:

    • Injector: Splitless injection is typically used to maximize the transfer of analytes to the column.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used for separation.

    • Oven Temperature Program: A temperature gradient is applied to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a final temperature of 250-300°C.[12][13]

  • Mass Spectrometer (MS) System:

    • Ionization: Electron Impact (EI) ionization is standard.

    • Analyzer: A quadrupole or triple quadrupole mass analyzer is used.

    • Detection Mode: For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for high sensitivity and specificity. This involves monitoring characteristic ions of the target analytes and the internal standard.

Visualizations

Signaling Pathways and Experimental Workflow

Methyl_Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress (e.g., Wounding, Pathogens) Linolenic_Acid α-Linolenic Acid (in plastid) Stress->Linolenic_Acid induces JA_biosynthesis JA Biosynthesis (Octadecanoid Pathway) Linolenic_Acid->JA_biosynthesis JA Jasmonic Acid (JA) (in peroxisome) JA_biosynthesis->JA JMT JMT JA->JMT JAR1 JAR1 JA->JAR1 MeJA Methyl Jasmonate (MeJA) JMT->MeJA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (TF) JAZ->MYC2 represses Gene_Expression Expression of JA-responsive genes MYC2->Gene_Expression activates Stress_Response Stress Response (e.g., Defense protein synthesis) Gene_Expression->Stress_Response

Caption: Methyl Jasmonate signaling pathway in response to stress.

Methyl_Salicylate_Signaling_Pathway Pathogen Pathogen Attack (Local Tissue) SA_biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_biosynthesis induces SA Salicylic Acid (SA) SA_biosynthesis->SA SAMT SAMT SA->SAMT MeSA Methyl Salicylate (MeSA) (Mobile Signal) SAMT->MeSA Phloem Phloem Transport MeSA->Phloem SABP2 SABP2 MeSA->SABP2 converted by Systemic_Tissue Systemic Tissue Phloem->Systemic_Tissue Systemic_Tissue->SABP2 contains SA_systemic Salicylic Acid (SA) SABP2->SA_systemic NPR1 NPR1 SA_systemic->NPR1 activates PR_Genes PR Gene Expression NPR1->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Methyl Salicylate signaling in Systemic Acquired Resistance.

GCMS_Workflow Start Plant Tissue (Healthy vs. Stressed) Harvesting Harvest & Freeze in Liquid N2 Start->Harvesting Homogenization Grind to Fine Powder Harvesting->Homogenization Extraction Solvent Extraction (with Internal Standard) Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentrate & Reconstitute Derivatization->Concentration GCMS GC-MS Analysis Concentration->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis End Comparative Results Data_Analysis->End

Caption: General workflow for GC-MS based quantification of methyl esters.

References

Safety Operating Guide

Proper Disposal of Methyl Dotriacontanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Before beginning any disposal procedure, it is crucial to consult your institution's specific safety guidelines and your local and national regulations regarding chemical waste. In a laboratory setting, it is a best practice to treat all chemical waste, including methyl dotriacontanoate and its containers, as hazardous unless explicitly determined otherwise by a qualified safety professional.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A lab coat

Storage and Collection:

  • All this compound waste, whether solid or in solution, should be collected in a designated, properly labeled, and sealed waste container.[2][3]

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

Summary of Key Safety and Disposal Data

The following table summarizes general characteristics and disposal considerations for long-chain fatty acid esters, which are structurally similar to this compound.

PropertyGeneral Information for Long-Chain Fatty Acid Esters
Hazard Classification Generally not classified as hazardous under GHS/CLP regulations.[3][5][6] May cause mild skin or eye irritation upon contact.[2][7]
Primary Disposal Route Collection for disposal by a licensed hazardous waste management company.[2] Must not be disposed of down the drain or in regular trash in a laboratory setting.[4][8]
Spill Containment Absorb spills with an inert material such as sand, vermiculite, or a universal absorbent.[2][5][9] Collect the absorbed material into a sealed container for disposal.[9]
Incompatible Materials Strong oxidizing agents and strong bases.[3][6]
Container Requirements Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled with the contents.

Experimental Protocol for Disposal

This protocol provides a step-by-step methodology for the safe disposal of this compound in a laboratory environment.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's waste management plan.
  • Carefully transfer any unused this compound, contaminated materials (e.g., weighing paper, pipette tips), or spill cleanup debris into the designated hazardous waste container.

2. Container Management:

  • Keep the waste container securely closed at all times, except when adding waste.[4]
  • Ensure the exterior of the container remains clean and free of contamination.

3. Disposal of Empty Containers:

  • An empty container that has held this compound should be managed as hazardous waste.[9]
  • If institutional policy allows for the disposal of "empty" containers in regular trash, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] The container label must be defaced before disposal.[1]

4. Arranging for Pickup and Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor.[1]
  • Do not attempt to transport hazardous waste off-site yourself.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Place in a Labeled, Sealed Hazardous Waste Container ppe->container storage Store in Designated Satellite Accumulation Area container->storage spill->container No absorb Absorb with Inert Material spill->absorb Yes collect_spill Collect Absorbed Material into Waste Container absorb->collect_spill collect_spill->container full Container Full or Ready for Disposal? storage->full improper Improper Disposal: Do Not Pour Down Drain or Place in Regular Trash storage->improper full->storage No ehs Contact EHS for Waste Pickup full->ehs Yes end Proper Disposal ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Methyl Dotriacontanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl dotriacontanoate. Our commitment is to furnish laboratory personnel with the necessary information to ensure safety and efficiency in chemical handling, thereby fostering a foundation of deep trust and reliability.

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to minimize exposure and ensure safe handling. A hazard assessment should always be conducted for the specific procedures being performed to determine if additional PPE is required.[1][2]

PPE Item Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 compliant)Protects eyes from dust particles and accidental splashes.[1][3]
Hand Protection Nitrile glovesPrevents skin contact with the chemical.[1][3]
Protective Clothing Standard laboratory coatProtects skin and personal clothing from contamination.[1][3]
Footwear Closed-toe shoesPrevents injuries from spills or dropped objects.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered.

    • Confirm that all required PPE is readily available and in good condition.

    • Have a designated waste container for non-hazardous solid chemical waste.

  • Handling :

    • Wear the appropriate PPE as specified in the table above.

    • Handle this compound in a well-ventilated area. A fume hood is not strictly necessary given its non-volatile nature, but good general ventilation is recommended.

    • Avoid generating dust when transferring the solid. Use a spatula or scoop for weighing and transferring.

    • If heating the substance, do so cautiously in a well-ventilated area or a fume hood to avoid inhalation of any potential fumes.

  • Spill Cleanup :

    • In case of a spill, sweep up the solid material carefully to avoid creating dust.

    • Place the spilled material into a designated, labeled container for non-hazardous solid waste.

    • Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or acetone) and wipe clean.

    • Dispose of cleaning materials in the solid waste container.

Disposal Plan

As this compound is not expected to be classified as hazardous waste, it can be disposed of as non-hazardous solid chemical waste.[4][5] Always adhere to your institution's specific waste disposal guidelines.

  • Segregation :

    • Do not mix this compound waste with hazardous waste streams (e.g., solvents, heavy metals).[6]

  • Containment :

    • Collect waste this compound and any contaminated disposables (e.g., weighing paper, gloves) in a clearly labeled, sealed container designated for "Non-Hazardous Solid Waste".

  • Disposal :

    • Dispose of the sealed container according to your institution's procedures for non-hazardous laboratory waste. This may involve placing it in the regular trash or a specific collection bin for laboratory solids.[4][5]

    • Empty containers of the chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The defaced, empty container can then typically be disposed of in the regular trash.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Spill/Cleanup prep_area 1. Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe handle_chem 3. Weigh and Transfer Chemical don_ppe->handle_chem collect_waste 4. Collect Waste in Labeled Container handle_chem->collect_waste spill Spill Occurs handle_chem->spill dispose_waste 5. Dispose According to Institutional Guidelines collect_waste->dispose_waste sweep_spill Clean Spill spill->sweep_spill dispose_spill_waste Dispose of Spill Waste sweep_spill->dispose_spill_waste dispose_spill_waste->collect_waste

Caption: Workflow for Handling and Disposing of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.